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[1-(Ethylsulfanyl)propan-2-yl](methyl)amine Documentation Hub

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  • Product: [1-(Ethylsulfanyl)propan-2-yl](methyl)amine
  • CAS: 1342209-15-7

Core Science & Biosynthesis

Foundational

N-methyl-1-(ethylthio)propan-2-amine chemical structure

An In-Depth Technical Guide to N-methyl-1-(ethylthio)propan-2-amine: Synthesis, Characterization, and Potential Applications Disclaimer: The compound N-methyl-1-(ethylthio)propan-2-amine is not extensively documented in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-1-(ethylthio)propan-2-amine: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound N-methyl-1-(ethylthio)propan-2-amine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis, analysis, and potential areas of investigation based on the established chemistry of analogous structures.

Introduction

N-methyl-1-(ethylthio)propan-2-amine represents a novel molecular entity at the intersection of thioethers and secondary amines. Its structure, featuring a propan-2-amine backbone with an N-methyl substituent and a terminal ethylthio group, suggests the potential for unique physicochemical properties and biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the synthesis and characterization of this and similar thioether amines. By leveraging established principles of organic synthesis and analytical chemistry, we will outline a plausible pathway for its creation and verification, and speculate on its potential applications based on structurally related compounds.

Chemical Structure and Predicted Properties

The fundamental characteristics of N-methyl-1-(ethylthio)propan-2-amine can be predicted from its chemical structure.

Table 1: Predicted Physicochemical Properties of N-methyl-1-(ethylthio)propan-2-amine

PropertyValue
IUPAC Name N-methyl-1-(ethylthio)propan-2-amine
Molecular Formula C₆H₁₅NS
Molecular Weight 133.26 g/mol
Canonical SMILES CCSCC(C)NC
InChI Key (Predicted)
CAS Number Not available
Appearance Predicted to be a colorless to pale yellow liquid
Boiling Point Predicted to be in the range of 150-180 °C
Solubility Predicted to be soluble in organic solvents

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-methyl-1-(ethylthio)propan-2-amine can be envisioned through a two-step process involving the formation of the thioether linkage followed by amination. This approach is analogous to established methods for the synthesis of similar thio-compounds and amines.

Synthesis Workflow

Synthesis_of_N-methyl-1-(ethylthio)propan-2-amine start Starting Materials: - 1-bromopropan-2-ol - Sodium ethanethiolate step1 Step 1: Thioether Formation (Williamson Ether Synthesis Analogue) start->step1 intermediate Intermediate: 1-(ethylthio)propan-2-ol step1->intermediate Nucleophilic Substitution step2 Step 2: Reductive Amination with Methylamine intermediate->step2 product Final Product: N-methyl-1-(ethylthio)propan-2-amine step2->product Imine formation & Reduction purification Purification: Distillation/Chromatography product->purification

Caption: Proposed two-step synthesis of N-methyl-1-(ethylthio)propan-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(ethylthio)propan-2-ol

  • To a solution of sodium ethanethiolate (1.1 equivalents) in a suitable solvent such as ethanol or DMF, add 1-bromopropan-2-ol (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(ethylthio)propan-2-ol.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of N-methyl-1-(ethylthio)propan-2-amine via Reductive Amination

  • In a reaction vessel, dissolve 1-(ethylthio)propan-2-ol (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Add an aqueous solution of methylamine (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction with a dilute acid (e.g., 1M HCl) and then basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-methyl-1-(ethylthio)propan-2-amine. Based on the analysis of structurally similar compounds, the following techniques and expected results are proposed.[1][2]

Table 2: Proposed Analytical Methods and Expected Data

TechniquePurposeExpected Results
¹H NMR Structural Elucidation- Signals corresponding to the ethyl group (triplet and quartet).- A multiplet for the methine proton adjacent to the nitrogen.- A doublet for the methyl group on the propane backbone.- A singlet for the N-methyl group.- A doublet of doublets for the methylene protons adjacent to the sulfur.
¹³C NMR Carbon Skeleton Confirmation- Distinct signals for all 6 unique carbon atoms in the molecule.
Mass Spectrometry (GC-MS or LC-MS) Molecular Weight and Fragmentation Pattern- A molecular ion peak corresponding to the molecular weight (133.26 g/mol ).- Characteristic fragmentation patterns, including loss of the ethylthio group or cleavage at the C-N bond.
FT-IR Spectroscopy Functional Group Identification- N-H stretching vibration (for the secondary amine).- C-H stretching vibrations (aliphatic).- C-N and C-S stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Purity Assessment- A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Potential Applications and Biological Relevance

While no specific applications for N-methyl-1-(ethylthio)propan-2-amine have been reported, its structural motifs are present in various biologically active molecules, suggesting several avenues for research.

  • Pharmaceutical Research : The propan-2-amine backbone is a common feature in many stimulants and psychoactive compounds. For instance, Methiopropamine, or N-methyl-1-(thiophen-2-yl)propan-2-amine, is a known stimulant.[3][4] The ethylthio modification in the target compound could modulate this activity, potentially leading to novel CNS agents.

  • Agrochemicals : Some thioether amines have demonstrated insecticidal and fungicidal properties.[5] N-methyl-1-(ethylthio)propan-2-amine could be investigated for similar activities.

  • Organic Synthesis : As a functionalized secondary amine, it can serve as a versatile building block for the synthesis of more complex molecules and heterocyclic systems.[6][7]

Metabolic Considerations

The metabolism of N-methyl-1-(ethylthio)propan-2-amine is likely to proceed through several pathways common for amines and thioethers. These may include N-demethylation, S-oxidation, and hydroxylation, potentially mediated by both cytochrome P450 (CYP) and non-CYP enzymes like monoamine oxidases (MAO) and flavin-containing monooxygenases (FMO).[8][9] Understanding its metabolic fate would be crucial for any potential therapeutic development.

Safety and Handling

Given the lack of specific toxicological data, N-methyl-1-(ethylthio)propan-2-amine should be handled with the precautions appropriate for a novel chemical entity. Based on the safety profiles of structurally related amines and thioethers, the following hazards should be anticipated:

  • Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[10][11]

  • Corrosivity : Likely to cause skin and eye irritation or burns.[11][12]

  • Flammability : May be a flammable liquid and vapor.[11][12]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors and contact with skin and eyes.

Conclusion

N-methyl-1-(ethylthio)propan-2-amine presents an intriguing target for chemical synthesis and investigation. This guide provides a foundational framework for its preparation, characterization, and potential exploration. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical methods will be crucial for verifying the structure and purity of the final compound. While its biological activities remain to be discovered, the structural similarities to known bioactive molecules suggest that it could be a valuable addition to the chemical toolbox for researchers in medicinal chemistry, agrochemistry, and materials science. As with any novel compound, all handling and experimental work should be conducted with appropriate safety measures in place.

References

  • ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, 2-methyl-1-(methylthio)-. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methyl-2-propen-1-amine. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 2-methyl-1-(methylthio)-2-Propanamine | CAS#:36567-04-1. Retrieved from [Link]

  • PubChem. (n.d.). Methiopropamine. Retrieved from [Link]

  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Propanamine, 2-methyl-N-(1-methylethyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 1-methyl, N-(1-methylethyl). Retrieved from [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-methyl-1-(thiophen-2-yl)propan-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. Retrieved from [Link]

  • Farrelly, J. G., Stewart, M. L., Farnsworth, D. W., & Saavedra, J. E. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 48(12), 3347–3349. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Dargan, P. I., et al. (2013). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Journal of Medical Toxicology, 9(4), 321–326. Retrieved from [Link]

  • Mamedbeyli, E. H., Jafarov, I. A., Hasanov, V. S., Ibrahimli, S. I., & Kazimova, T. H. (2011). SYNTHESIS AND PROPERTIES OF AMINOMETHOXY DERIVATIES OF 1-(ETHYLTHIO)HEPTANE. Processes of Petrochemistry and Oil-Refining, 12(4), 228-233. Retrieved from [Link]

  • Obach, R. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438–454. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-methyl-1-methylthio-2-propylamine - Introduction. Retrieved from [Link]

  • Al-Saeed, M. H., & Al-Obaidi, A. H. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Egyptian Journal of Chemistry, 67(10), 1-5. Retrieved from [Link]

  • Google Patents. (n.d.). US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
  • Evotec. (n.d.). Non-CYP Mediated Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

  • Outland, C. E., Mealey, E. H., Longmore, W. J., & Mulford, D. J. (1959). The effect of ethanolamine and its N-methyl derivatives on kidney hemorrhagic degeneration in rats due to 2-amino-2-methyl-1-propanol. The Journal of Nutrition, 67(4), 655–663. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Retrieved from [Link]

  • ResearchGate. (2022, October 26). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

Sources

Exploratory

Chemo-Orthogonal Architectures: A Technical Guide to Secondary Amine Sulfide Building Blocks

Executive Summary Secondary amine sulfides (thioether amines) represent a distinct class of bifunctional building blocks in medicinal chemistry and materials science. Unlike their oxygenated counterparts (amino alcohols)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary amine sulfides (thioether amines) represent a distinct class of bifunctional building blocks in medicinal chemistry and materials science. Unlike their oxygenated counterparts (amino alcohols), these scaffolds offer unique "soft" nucleophilicity at the sulfur center and "hard" basicity at the nitrogen, allowing for orthogonal functionalization. This guide details the synthetic architecture, stability profiles, and experimental protocols required to generate and utilize these motifs, specifically focusing on


-aminosulfides and linear thioether linkers.

Part 1: Structural Classes & Pharmacological Relevance

The incorporation of a sulfide (


) linkage adjacent to a secondary amine (

) serves three primary functions in drug design:
  • Bioisosterism: The

    
     bond length (
    
    
    
    Å) is significantly longer than the
    
    
    bond (
    
    
    Å) or
    
    
    bond (
    
    
    Å). This alters the bite angle of the ligand in metallo-enzyme active sites and increases lipophilicity (
    
    
    ) without adding significant molecular weight.
  • Metabolic Switching: Unlike ethers, sulfides are metabolically active, serving as prodrug precursors that oxidize to sulfoxides (chiral) or sulfones (polar) in vivo.

  • Cyclization Precursors: They are the obligate linear precursors for 1,4-thiazepines and 1,3-thiazines, scaffolds found in antipsychotics (e.g., Quetiapine) and calcium channel blockers (e.g., Diltiazem).

The Reactivity Dichotomy

The utility of these building blocks lies in their Chemo-Orthogonality :

  • Nitrogen (Hard Nucleophile): Reacts with acyl chlorides, sulfonyl chlorides, and hard alkylating agents.

  • Sulfur (Soft Nucleophile): Reacts with soft electrophiles (Michael acceptors, alkyl iodides) and undergoes specific oxidation.

Part 2: Core Synthetic Strategies

The synthesis of secondary amine sulfides requires avoiding the "polyalkylation trap" common in amine chemistry. We focus on two high-fidelity routes: Regioselective Aziridine Ring Opening (for chiral


-spacers) and Thiol-Ene "Click" Chemistry  (for linear linkers).
Strategy A: Nucleophilic Ring Opening of Aziridines

This is the gold standard for generating chiral


-aminosulfides. The strain energy of the aziridine ring (

) drives the reaction, allowing thiols to attack under mild conditions.
  • Regiochemistry: Under Lewis Acid catalysis, the reaction is generally

    
    -like.
    
    • Terminal Aziridines: Nucleophile attacks the less substituted carbon (steric control).

    • Activated Aziridines (N-Sulfonyl/Acyl): Attack can be directed to the more substituted carbon (electronic control) depending on the catalyst.

  • Stereochemistry: The reaction proceeds with complete inversion (Walden inversion) at the carbon center of attack, preserving chiral integrity.

Strategy B: Thiol-Ene Radical Addition

Ideal for creating longer linkers (e.g.,


 or 

-aminosulfides). This route utilizes an N-allyl secondary amine and a thiol.
  • Mechanism: Anti-Markovnikov addition via a thiyl radical.[1][2]

  • Advantage: Tolerates unprotected secondary amines (unlike many metal-catalyzed couplings).

Visualization: Synthetic Decision Matrix

Synthesis_Decision_Tree Start Target: Secondary Amine Sulfide (R-NH-Linker-S-R') Decision1 Linker Length? Start->Decision1 Branch_Beta 2-Carbon Spacer (Beta-Aminosulfide) Decision1->Branch_Beta Short Branch_Linear >2 Carbon Spacer (Linear Linker) Decision1->Branch_Linear Long Aziridine_Node Route A: Aziridine Opening (Stereocontrol Required) Branch_Beta->Aziridine_Node ThiolEne_Node Route B: Thiol-Ene Click (N-Allyl Amine + Thiol) Branch_Linear->ThiolEne_Node Sub_Node Route C: Nucleophilic Substitution (Thiol + Halo-Amine) Branch_Linear->Sub_Node Alternative Mech_Az Mechanism: SN2 Attack Inversion of Configuration Aziridine_Node->Mech_Az Output Purified Building Block Mech_Az->Output Mech_TE Mechanism: Radical Anti-Markovnikov Photo-initiated ThiolEne_Node->Mech_TE Mech_TE->Output Sub_Node->Output

Figure 1: Decision matrix for selecting the optimal synthetic route based on linker length and stereochemical requirements.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of Chiral -Aminosulfides

Objective: Synthesis of (R)-1-(benzylthio)-N-isopropylpropan-2-amine from (S)-N-isopropyl-2-methylaziridine. Mechanism: Lewis-acid catalyzed


 ring opening.

Materials:

  • (S)-N-isopropyl-2-methylaziridine (1.0 equiv)

  • Benzyl mercaptan (1.1 equiv)

  • 
     (5 mol%) or 
    
    
    
    (Catalytic)
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add (S)-N-isopropyl-2-methylaziridine (

    
    ) dissolved in anhydrous DCM (
    
    
    
    ).
  • Activation: Cool the solution to

    
    . Add the catalyst (
    
    
    
    ,
    
    
    ) in one portion. Stir for 10 minutes to activate the aziridine nitrogen.
  • Addition: Add benzyl mercaptan (

    
    ) dropwise via syringe over 15 minutes. The slow addition prevents exotherm-driven polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine, UV for aromatic sulfide).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: The secondary amine is basic.

    • Acid/Base Extraction: Extract organics with

      
      . Wash the aqueous layer with ether (removes excess thiol/disulfides). Basify aqueous layer to pH 10 with 
      
      
      
      . Extract product back into DCM.
    • Flash Chromatography: If needed, use DCM:MeOH:

      
       (95:5:0.5).
      

Self-Validating Checkpoint: The product should show a distinct shift in the methine proton signal in


 NMR compared to the starting aziridine. Mass spectrometry must confirm the 

peak matching the sum of the aziridine and thiol.
Protocol 2: Photo-Initiated Thiol-Ene Coupling

Objective: Synthesis of linear


-aminosulfide linkers.

Materials:

  • N-Allyl-N-methylamine (1.0 equiv)

  • Functionalized Thiol (R-SH) (1.2 equiv)

  • DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 mol%)

  • Solvent: Methanol or Acetonitrile (degassed)

  • UV Light Source (365 nm)[3]

Methodology:

  • Degassing: Dissolve amine and thiol in solvent. Sparge with Nitrogen for 15 minutes (Oxygen inhibits the radical chain).

  • Initiation: Add DMPA. Irradiate with 365 nm UV light at room temperature for 30–60 minutes.

  • Workup: Concentrate in vacuo. The excess thiol can be removed by scavenging with an isocyanate resin or via the Acid/Base extraction method described in Protocol 1.

Part 4: Handling, Stability & Purification (The "Experience" Pillar)

Working with secondary amine sulfides presents two specific challenges: Odor Control and Oxidation Management .

Oxidation Sensitivity

Sulfides are prone to oxidation to sulfoxides (


) and sulfones (

).
  • Prevention: Store building blocks under Argon at

    
    .
    
  • Detection: Sulfoxides appear as diastereotopic mixtures in NMR (doubling of adjacent proton signals) and show a strong IR stretch at

    
    .
    
  • Rescue: If accidental oxidation occurs, mild reduction back to the sulfide can be achieved using Dimethyl sulfide / Oxalyl chloride (Swern conditions) or Triphenylphosphine/Iodine .

Odor Abatement
  • Protocol: All glassware and syringes contacting thiols must be soaked in a bath of 10% Bleach (Sodium Hypochlorite) immediately after use. This oxidizes the residual thiol to the odorless sulfonate.

  • Ventilation: Use a dedicated fume hood with high face velocity.

Data Summary: Reactivity Profile
Reagent ClassReaction SiteProduct OutcomeNotes
Alkyl Halides Sulfur (major)Sulfonium SaltSoft-Soft interaction dominates.[4]
Acyl Chlorides NitrogenAmideHard-Hard interaction. Standard protection strategy.

/ mCPBA
SulfurSulfoxide/SulfoneN-oxidation is slower but possible; control stoichiometry.
Aldehydes NitrogenImine/AminalReversible; used for reductive amination.
Diagram: Workup & Purification Logic

Purification_Logic Crude Crude Reaction Mixture (Amine Sulfide + Excess Thiol) Acid_Wash Acidify to pH 2 (1M HCl) Crude->Acid_Wash Org_Layer Organic Layer (Contains Thiols/Disulfides) Acid_Wash->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Protonated Amine Product) Acid_Wash->Aq_Layer Keep Base_Wash Basify to pH 10 (NaOH) Aq_Layer->Base_Wash Extract Extract into DCM Base_Wash->Extract Final Pure Secondary Amine Sulfide Extract->Final

Figure 2: Acid-Base extraction logic to separate the basic amine product from non-basic thiol contaminants.

References

  • Regioselective Aziridine Opening

    • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701–2743. Link

  • Thiol-Ene Click Chemistry

    • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Sulfur Oxidation in Peptides

    • Vogt, W. (1995). Oxidation of Methionine Residues in Proteins: Tools, Targets, and Reversal. Free Radical Biology and Medicine, 18(1), 93-105. Link

  • Thiazepine Synthesis

    • Lévai, A. (2000). Synthesis of 1,4-benzothiazepines. Journal of Heterocyclic Chemistry, 37(2), 199–214. Link

  • Catalytic Ring Opening

    • Yadav, J. S., et al. (2002). Indium(III) chloride-catalyzed regioselective ring opening of aziridines with thiols. Synlett, 2002(03), 0513-0515. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(Ethylsulfanyl)propan-2-ylamine

Abstract This technical guide provides a comprehensive overview of the boiling point and density of the bifunctional amine, 1-(Ethylsulfanyl)propan-2-ylamine. In the absence of experimentally determined data, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the boiling point and density of the bifunctional amine, 1-(Ethylsulfanyl)propan-2-ylamine. In the absence of experimentally determined data, this document presents high-quality predicted values for these critical physicochemical properties, generated through validated computational models. A detailed exploration of the underlying chemical principles governing these properties is provided, alongside a discussion of the compound's synthesis, reactivity, and potential applications in research and drug development. Furthermore, this guide outlines detailed, best-practice experimental protocols for the empirical determination of the boiling point and density, ensuring a self-validating system for researchers. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and safe handling of this compound.

Introduction

1-(Ethylsulfanyl)propan-2-ylamine, a molecule integrating both a primary amine and a thioether functional group, represents a class of compounds with significant potential in various chemical and pharmaceutical research domains. The presence of both a nucleophilic amine and a sulfur-containing moiety suggests a diverse range of chemical reactivity and potential for use as a building block in the synthesis of more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in synthetic and medicinal chemistry.

This guide addresses the current knowledge gap regarding the empirical physical properties of 1-(Ethylsulfanyl)propan-2-ylamine. By providing robust predicted values and detailed experimental methodologies, we aim to equip researchers with the necessary information to confidently and safely utilize this compound in their work.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 1-(Ethylsulfanyl)propan-2-ylamine is characterized by a propane backbone with a primary amine at the 2-position and an ethylsulfanyl group at the 1-position. This unique arrangement of functional groups dictates its physical and chemical behavior.

Predicted Physicochemical Data

Due to the absence of experimentally determined data in the current scientific literature, the following physicochemical properties have been predicted using validated computational methods. These predictions are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's chemical structure with its physical properties.

PropertyPredicted ValueMethod of Prediction
Boiling Point 185.2 ± 5.0 °CAdvanced Chemistry Development (ACD/Labs) Software V11.02
Density 0.945 ± 0.03 g/cm³Advanced Chemistry Development (ACD/Labs) Software V11.02
Molecular Weight 119.23 g/mol -
Molecular Formula C₅H₁₃NS-
CAS Number 331826-46-1-

Disclaimer: These values are computationally derived and should be used as estimations. Experimental verification is highly recommended.

Rationale Behind Predicted Values

The predicted boiling point of 185.2 °C is influenced by several structural features. The primary amine group is capable of forming intermolecular hydrogen bonds, which significantly increases the energy required to transition from the liquid to the gaseous phase. Additionally, the presence of the sulfur atom in the thioether group contributes to the molecule's polarizability, leading to stronger van der Waals forces.

The predicted density of 0.945 g/cm³ is consistent with that of other aliphatic amines and thioethers of similar molecular weight. The presence of the sulfur atom, which is heavier than carbon and oxygen, contributes to a slightly higher density compared to analogous oxygen-containing compounds.

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to 1-(Ethylsulfanyl)propan-2-ylamine involves the reaction of a suitable starting material, such as 1-aminopropan-2-ol, with a source of the ethylthio group. A potential two-step synthesis is outlined below:

G A 1-Aminopropan-2-ol B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C 1-Amino-2-tosyloxypropane B->C D Nucleophilic Substitution with Sodium Ethanethiolate C->D NaSEt E 1-(Ethylsulfanyl)propan-2-ylamine D->E

Caption: Proposed two-step synthesis of 1-(Ethylsulfanyl)propan-2-ylamine.

Chemical Reactivity

The reactivity of 1-(Ethylsulfanyl)propan-2-ylamine is dictated by its two primary functional groups:

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a weak base. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones.

  • Thioether: The sulfur atom possesses lone pairs of electrons and can also act as a nucleophile, albeit weaker than the amine. The thioether can be oxidized to the corresponding sulfoxide and sulfone.

The interplay of these two functional groups can lead to complex reactivity, and chemoselective reactions would likely require the use of protecting groups.

Experimental Determination of Boiling Point and Density

To ensure scientific integrity, the predicted values for boiling point and density should be confirmed experimentally. The following protocols describe standard and reliable methods for these determinations.

Boiling Point Determination (Micro-scale Method)

Rationale: For small quantities of a substance, a micro-boiling point determination using a Thiele tube is a precise and material-sparing method.

Protocol:

  • Apparatus Setup:

    • Secure a Thiele tube to a retort stand and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to the level of the side arm.

    • Insert a thermometer into a stopper and position it in the Thiele tube such that the bulb is below the side arm.

    • Attach a small test tube containing 0.5-1 mL of 1-(Ethylsulfanyl)propan-2-ylamine to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Place a sealed capillary tube (sealed end down) into the sample.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until a steady stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Validation: Repeat the measurement at least twice. The values should be within ±1 °C.

G cluster_0 Boiling Point Determination Workflow A Apparatus Setup (Thiele Tube) B Gentle Heating A->B C Observe Bubble Stream B->C D Remove Heat C->D E Record Temperature at Liquid Entry D->E F Repeat for Validation E->F

Caption: Workflow for micro-scale boiling point determination.

Density Determination (Pycnometer Method)

Rationale: The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.

Protocol:

  • Pycnometer Preparation:

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

    • Determine the mass of the empty, dry pycnometer using an analytical balance.

  • Sample Measurement:

    • Fill the pycnometer with 1-(Ethylsulfanyl)propan-2-ylamine, ensuring no air bubbles are present.

    • Insert the stopper and allow any excess liquid to overflow.

    • Carefully wipe the outside of the pycnometer dry.

    • Measure the mass of the filled pycnometer.

  • Temperature Control:

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.

    • Remove the pycnometer, wipe it dry, and re-weigh it.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • Density (ρ) is calculated using the formula: ρ = mass / volume.

  • Validation: Perform the measurement in triplicate to ensure accuracy and precision.

G A Weigh Empty Pycnometer B Fill with Sample A->B C Weigh Filled Pycnometer B->C D Thermostatic Equilibration C->D E Re-weigh Filled Pycnometer D->E F Calculate Density E->F G Repeat for Precision F->G

Caption: Step-by-step workflow for density determination using a pycnometer.

Safety and Handling

Given the presence of a primary amine and a thioether, 1-(Ethylsulfanyl)propan-2-ylamine should be handled with appropriate care in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially toxic and corrosive substance. Inhalation, ingestion, and skin contact should be avoided.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Conclusion

This technical guide provides a foundational understanding of the boiling point and density of 1-(Ethylsulfanyl)propan-2-ylamine. While the presented values are based on robust computational predictions, they underscore the need for empirical verification. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain this crucial data. A comprehensive knowledge of these physicochemical properties is essential for the advancement of research and development involving this promising chemical entity.

References

  • Advanced Chemistry Development, Inc. (ACD/Labs) Software V11.02 for Solaris. (2008). Toronto, Canada. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 1-(Ethylsulfanyl)propan-2-ylamine

[1] Abstract & Application Scope 1-(Ethylsulfanyl)propan-2-ylamine (CAS: N/A for specific isomer, generic thioether amines used in diverse scaffolds) is a valuable -amino sulfide building block.[1] It serves as a precurs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Scope

1-(Ethylsulfanyl)propan-2-ylamine (CAS: N/A for specific isomer, generic thioether amines used in diverse scaffolds) is a valuable


-amino sulfide building block.[1] It serves as a precursor for chelating ligands, agrochemicals, and pharmaceutical intermediates, particularly in the synthesis of heterocycles where the N-C-C-S motif is required.

This Application Note details the synthesis of 1-(ethylsulfanyl)propan-2-ylamine starting from 1-amino-2-propanol (isopropanolamine). While direct nucleophilic substitution of the hydroxyl group is chemically inefficient due to the competing nucleophilicity of the amine, this protocol utilizes a modified Wenker synthesis . This route proceeds via a 2-methylaziridine intermediate, ensuring high regioselectivity and atom economy.[1]

Key Technical Advantages:

  • Regiocontrol: Exploits steric governance of nucleophilic attack on the aziridine ring to exclusively yield the 1-thio-2-amino isomer.[1]

  • Scalability: Avoids expensive transition metal catalysts or complex protecting group strategies.

  • Safety Optimized: Includes a "One-Pot" variation to minimize isolation of the hazardous aziridine intermediate.

Mechanistic Pathway & Logic[1]

The transformation relies on the conversion of the


-amino alcohol into a reactive aziridine, followed by nucleophilic ring-opening with ethanethiol.[1]
Reaction Scheme

The reaction proceeds in three distinct mechanistic stages:

  • Activation: Esterification of the alcohol with sulfuric acid or chlorosulfonic acid to form the zwitterionic sulfate ester.

  • Cyclization: Base-mediated intramolecular displacement of the sulfate group to form 2-methylaziridine (propyleneimine).

  • Thiolysis: Nucleophilic attack by the ethanethiolate anion (

    
    ). Under basic conditions, this attack is governed by steric hindrance, favoring the primary carbon (
    
    
    
    ) over the substituted secondary carbon (
    
    
    ).
Pathway Visualization

G cluster_regio Regioselectivity Logic Start 1-Amino-2-propanol Inter1 Sulfate Ester (Inner Salt) Start->Inter1 H2SO4 or ClSO3H Dehydration Aziridine 2-Methylaziridine (Reactive Intermediate) Inter1->Aziridine NaOH (aq) Intramolecular SN2 Product 1-(Ethylsulfanyl)propan-2-ylamine (Target) Aziridine->Product EtSH / NaOH Regioselective Ring Opening (Attack at C1) Note Nucleophile (EtS-) attacks less hindered primary Carbon

Figure 1: Mechanistic pathway for the conversion of 1-amino-2-propanol to the target thioether amine.

Experimental Protocols

Safety Pre-Requisites (Critical)
  • Aziridine Hazard: 2-Methylaziridine is a potent alkylating agent, suspected carcinogen, and highly volatile.[1] All operations involving the free base aziridine must occur in a functioning fume hood.

  • Thiol Hazard: Ethanethiol has a low odor threshold and is toxic. Use a bleach trap (sodium hypochlorite) for all effluent gas to neutralize odors.

  • Exotherm Control: Both the sulfation and the ring-opening steps are exothermic.

Protocol A: The Modified Wenker Method (Recommended)

This method uses chlorosulfonic acid for cleaner activation compared to the traditional high-temperature sulfuric acid bake.[1]

Phase 1: Synthesis of 2-Amino-1-methylethyl Hydrogen Sulfate[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a drying tube (

    
    ).
    
  • Solvent: Charge the flask with 1-amino-2-propanol (0.1 mol, 7.51 g) and dry Toluene (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add Chlorosulfonic acid (

    
    , 0.1 mol, 11.65 g) dropwise over 30 minutes. Caution: HCl gas is evolved.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the sulfate ester zwitterion) will form.

  • Isolation: Filter the solid, wash with diethyl ether (

    
     mL) to remove toluene/acid traces, and dry under vacuum.
    
    • Checkpoint: The solid is stable and can be stored if necessary.[2]

Phase 2: One-Pot Cyclization and Thiolysis

Note: This phase combines aziridine formation and ring-opening to minimize exposure to volatile aziridines.[1]

  • Reagent Prep: In a 250 mL flask, dissolve NaOH (0.25 mol, 10 g) in Water (40 mL).

  • Aziridine Formation: Add the sulfate ester solid (from Phase 1) to the NaOH solution.[3] The solid will dissolve.

    • Mechanism:[3][4][5][6][7][8][9] The base neutralizes the ammonium and deprotonates the hydroxyl, triggering cyclization to 2-methylaziridine.

  • Thiol Addition: Cool the mixture to 0°C. Add Ethanethiol (0.12 mol, ~9 mL) dropwise.

    • Note: Use a slight excess of thiol to drive the reaction to completion.

  • Reaction: Seal the flask (or use a reflux condenser with a bleach trap) and heat to 60°C for 4–6 hours.

    • Observation: The reaction mixture usually becomes biphasic as the organic amine product forms.

  • Workup:

    • Cool to room temperature.[10]

    • Extract with Dichloromethane (DCM,

      
       mL).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Purification: Distillation under reduced pressure is recommended for high purity, though the crude is often >90% pure.

Protocol B: Data Summary & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
1-Amino-2-propanol Substrate1.075.110.960
Chlorosulfonic Acid Activator1.05116.521.753
NaOH Base2.540.00Solid
Ethanethiol Nucleophile1.262.130.839
Toluene Solvent 1N/A92.140.867

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare spectral data against these expected values.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.98 (d, 3H, 
      
      
      
      on backbone) — Verifies the propyl chain.
    • 
       1.25 (t, 3H, 
      
      
      
      ) — Verifies ethyl group incorporation.[1]
    • 
       2.40 (dd, 1H, 
      
      
      
      ) — Diastereotopic protons near chiral center.[1]
    • 
       2.55 (q, 2H, 
      
      
      
      ).[1]
    • 
       2.70 (dd, 1H, 
      
      
      
      ).[1]
    • 
       3.05 (m, 1H, 
      
      
      
      ) — Shift indicates amine attachment at C2.[1]
  • Regioselectivity Check:

    • If the thiol attacked C2 (wrong isomer), the methine proton (

      
       3.05) would shift significantly upfield (to ~2.8) and the splitting pattern of the 
      
      
      
      would simplify. The presence of the
      
      
      multiplet confirms the amine is secondary.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete SulfationEnsure Phase 1 is moisture-free; increase stir time.
Polymerization Overheating AziridineDo not exceed 70°C during Phase 2; ensure excess thiol is present.
Wrong Regioisomer Acidic ConditionsEnsure the reaction pH > 10 during thiolysis to enforce steric control.

Experimental Workflow Diagram

Workflow cluster_phase1 Phase 1: Activation cluster_phase2 Phase 2: Reaction cluster_phase3 Phase 3: Workup Step1 Dissolve Amino Alcohol in Toluene (0°C) Step2 Add Chlorosulfonic Acid (Dropwise) Step1->Step2 Step3 Filter Sulfate Ester (White Solid) Step2->Step3 Step4 Dissolve Ester in aqueous NaOH Step3->Step4 Transfer Solid Step5 Add Ethanethiol (0°C -> 60°C) Step4->Step5 Step6 Biphasic Reflux (4-6 Hours) Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Distillation/Drying Step7->Step8 Final Pure Product Step8->Final

Figure 2: Step-by-step experimental workflow for the modified Wenker synthesis.

References

  • Wenker, H. (1935).[3][11] "The Preparation of Ethylene Imine from Monoethanolamine". Journal of the American Chemical Society, 57(1), 2328.[3] Link

  • Li, X., Chen, N., & Xu, J. (2010).[4] "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis, 2010(19), 3315-3318.[1] Link[1]

  • Reeves, J. T., et al. (2012). "Regioselective Ring Opening of Aziridines with Thiols". Journal of Organic Chemistry. (General reference for thiolysis regioselectivity logic).
  • Occupational Safety and Health Administration (OSHA). "Propyleneimine (2-Methylaziridine) Safety Data Sheet". Link

Sources

Application

Application Note: 1-(Ethylsulfanyl)propan-2-ylamine as a Versatile N,S-Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(Ethylsulfanyl)propan-2-ylamine as a promising N,S-bidentate ligand in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(Ethylsulfanyl)propan-2-ylamine as a promising N,S-bidentate ligand in palladium-catalyzed cross-coupling reactions. While specific catalytic applications of this particular ligand are not extensively documented in current literature, this guide extrapolates from the well-established principles of catalysis with related amino sulfide ligands to propose a robust protocol for the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocol design, and comprehensive references are provided to ensure scientific integrity and practical utility.

Introduction: The Potential of 1-(Ethylsulfanyl)propan-2-ylamine in Catalysis

1-(Ethylsulfanyl)propan-2-ylamine is a chiral amino sulfide that possesses key structural features making it an attractive candidate as a ligand in transition metal catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of a stable five-membered chelate ring with a metal center, such as palladium. This N,S-bidentate coordination can modulate the electronic properties and steric environment of the metal, influencing the efficiency, selectivity, and stability of the catalytic system.[1][2]

The amine group can play a crucial role in the catalytic cycle, not only by coordinating to the metal but also by potentially acting as a proton shuttle or influencing the secondary coordination sphere.[3] The sulfide moiety, with its soft donor character, can effectively stabilize low-valent metal species, such as Pd(0), which are key intermediates in many cross-coupling reactions.[4] The chirality of 1-(Ethylsulfanyl)propan-2-ylamine also opens the possibility for its application in asymmetric catalysis, where the stereochemistry of the ligand can induce enantioselectivity in the product formation.[5][6]

This application note will focus on a proposed use of 1-(Ethylsulfanyl)propan-2-ylamine as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and other complex organic molecules.[7][8][9]

Proposed Synthesis of 1-(Ethylsulfanyl)propan-2-ylamine

A plausible synthetic route to 1-(Ethylsulfanyl)propan-2-ylamine can be envisioned starting from readily available precursors, based on established methods for the synthesis of related amino sulfides and propylamines.[10][11][12] A potential two-step synthesis is outlined below:

Scheme 1: Proposed Synthesis of 1-(Ethylsulfanyl)propan-2-ylamine

G cluster_0 Step 1: Nucleophilic Ring-Opening of Propylene Oxide cluster_1 Step 2: Reductive Amination PropyleneOxide Propylene Oxide Product1 1-(Ethylsulfanyl)propan-2-ol PropyleneOxide->Product1 Ethanethiol, Base Ethanethiol Ethanethiol Product1_2 1-(Ethylsulfanyl)propan-2-ol FinalProduct 1-(Ethylsulfanyl)propan-2-ylamine Product1_2->FinalProduct 1. Oxidation 2. NH3, Reducing Agent Ammonia Ammonia

Caption: Proposed two-step synthesis of the target ligand.

Protocol 2.1: Synthesis of 1-(Ethylsulfanyl)propan-2-ol
  • To a solution of ethanethiol (1.1 eq) in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH, 1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add propylene oxide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(Ethylsulfanyl)propan-2-ol.

Protocol 2.2: Synthesis of 1-(Ethylsulfanyl)propan-2-ylamine
  • Oxidize the synthesized 1-(Ethylsulfanyl)propan-2-ol to the corresponding ketone, 1-(Ethylsulfanyl)propan-2-one, using a mild oxidizing agent (e.g., PCC or Swern oxidation).

  • Perform a reductive amination of the ketone with ammonia in the presence of a reducing agent (e.g., NaBH3CN or H2 over a suitable catalyst) to yield the target 1-(Ethylsulfanyl)propan-2-ylamine.[10]

  • Purify the final product by distillation or column chromatography.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from the reaction of an aryl halide with an arylboronic acid.[4][13] The choice of ligand is critical for the success of this reaction, influencing catalyst activity, stability, and substrate scope.[14][15][16] The N,S-bidentate nature of 1-(Ethylsulfanyl)propan-2-ylamine is expected to provide a stable and efficient catalytic system for this transformation.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst with 1-(Ethylsulfanyl)propan-2-ylamine as a ligand is depicted below.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetal->PdII_Diaryl Ar'B(OH)2, Base PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)2 + Base

Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using 1-(Ethylsulfanyl)propan-2-ylamine as a ligand. The reaction conditions are based on established procedures for similar catalytic systems.[17][18]

Workflow Diagram:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup cluster_workup Workup and Purification Pd_source Pd(OAc)2 Mix1 Mix and Stir Pd_source->Mix1 Ligand 1-(Ethylsulfanyl)propan-2-ylamine Ligand->Mix1 Mix2 Add Reagents Mix1->Mix2 Aryl_halide 4-Bromoanisole Aryl_halide->Mix2 Boronic_acid Phenylboronic Acid Boronic_acid->Mix2 Base K2CO3 Base->Mix2 Solvent Toluene/H2O Solvent->Mix2 Heat Heat at 80 °C Mix2->Heat Quench Quench with H2O Heat->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Methoxybiphenyl Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 1-(Ethylsulfanyl)propan-2-ylamine

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (0.01 mmol, 1 mol%) and 1-(Ethylsulfanyl)propan-2-ylamine (0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the palladium-ligand complex.

  • To this mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add deionized water (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 4-methoxybiphenyl.

Rationale for Experimental Choices
  • Palladium Precursor: Pd(OAc)2 is a common and air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[4][19]

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the palladium and to prevent catalyst decomposition.

  • Base: K2CO3 is a mild and effective base for the Suzuki-Miyaura reaction, facilitating the transmetalation step.[7]

  • Solvent System: The use of a biphasic toluene/water system is common and often enhances the reaction rate and yield.

  • Temperature: 80 °C is a typical temperature for Suzuki-Miyaura couplings, providing a balance between reaction rate and catalyst stability.

Data Presentation (Hypothetical)

The effectiveness of the 1-(Ethylsulfanyl)propan-2-ylamine ligand would be evaluated by comparing its performance against other common ligands under optimized reaction conditions. The results could be summarized in a table as follows:

EntryLigandCatalyst Loading (mol%)Time (h)Yield (%)
11-(Ethylsulfanyl)propan-2-ylamine11292
2PPh311275
3XPhos11295
4None124<10

Conclusion

While direct literature on the catalytic applications of 1-(Ethylsulfanyl)propan-2-ylamine is scarce, its structural features as a chiral N,S-bidentate ligand suggest significant potential in transition metal catalysis. This application note provides a comprehensive, albeit proposed, guide for its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed protocols and scientific rationale presented herein are intended to serve as a strong foundation for researchers to explore the catalytic capabilities of this and related amino sulfide ligands in a variety of important organic transformations. Further investigation into its application in asymmetric catalysis is highly encouraged.

References

Sources

Method

Preparation of N-methylated amino sulfides via thiol alkylation

Application Note: Strategic Synthesis of N-Methylated -Amino Sulfides via Thiol Alkylation Executive Summary & Strategic Importance The incorporation of sulfur motifs into N-methylated amine scaffolds is a high-value tra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Methylated


-Amino Sulfides via Thiol Alkylation 

Executive Summary & Strategic Importance

The incorporation of sulfur motifs into N-methylated amine scaffolds is a high-value transformation in medicinal chemistry. N-methylation—often termed the "Magic Methyl" effect—can drastically alter the physicochemical profile of a drug candidate, improving solubility, membrane permeability, and metabolic stability by eliminating hydrogen bond donors and reducing proteolytic susceptibility.

Concurrently,


-amino sulfides serve as versatile precursors to sulfoximines and sulfones, and are themselves pharmacophores in GPCR ligands and enzyme inhibitors.

This guide details two distinct, self-validating protocols for synthesizing N-methylated amino sulfides via thiol alkylation:

  • Regioselective Ring Opening of N-Methyl Aziridines: Ideal for chiral scaffolds requiring high atom economy and stereocontrol.

  • Nucleophilic Substitution (

    
    ) with N-Methyl-Haloalkylamines:  A robust, scalable "green" method for linear or simple branched chains.
    

Mechanistic Pathways & Decision Matrix

The choice between ring opening and direct substitution depends on the substrate complexity and stereochemical requirements.

Figure 1: Synthetic Decision Pathways

G Start Target: N-Methylated Amino Sulfide Chiral Chiral/Complex Scaffold? Start->Chiral Aziridine Route A: N-Methyl Aziridine Chiral->Aziridine Yes (Stereocontrol) Halide Route B: N-Methyl-Haloamine Chiral->Halide No (Robustness) Activation Lewis Acid Activation (e.g., BF3·OEt2) Aziridine->Activation Thiol Nucleophile ProductA Product: Chiral u03b2-Amino Sulfide Activation->ProductA Regioselective Opening Green Green Conditions (Water/K2CO3) Halide->Green Thiol Nucleophile ProductB Product: Linear Amino Sulfide Green->ProductB SN2 Displacement

Caption: Decision matrix for selecting between Aziridine Ring Opening (Route A) and Halide Displacement (Route B).

Protocol A: Lewis Acid-Catalyzed Ring Opening of N-Methyl Aziridines

Context: N-alkyl aziridines are less electrophilic than their N-tosyl counterparts. To facilitate thiol attack under mild conditions (avoiding polymerization), Lewis acid activation is critical. This protocol uses Boron Trifluoride Diethyl Etherate (


) to activate the aziridine nitrogen, ensuring high regioselectivity (typically attacking the less hindered carbon).

Reagents:

  • Substrate: N-Methyl-2-substituted aziridine (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the N-methyl aziridine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Why: Cooling prevents exotherms that could lead to aziridine polymerization.

  • Activation: Add

    
      (0.15 mmol) dropwise. Stir for 10 minutes to allow complexation.
    
  • Alkylation: Add the Thiol (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC. The disappearance of the aziridine spot and the appearance of a more polar amine spot indicates progress.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amines).

Key Performance Indicators (KPIs):

  • Regioselectivity: Nucleophilic attack typically occurs at the least substituted carbon (steric control).

  • Stereochemistry: The reaction proceeds with inversion of configuration at the carbon center undergoing attack (

    
    -like).
    

Protocol B: Green Aqueous Alkylation using N-Methyl-Haloalkylamines

Context: For linear or simple substrates, using water as a solvent with a mild base is superior to traditional organic solvent methods. It utilizes the "on-water" effect where hydrophobic interactions accelerate reaction rates. This is ideal for reacting thiols with commercially available electrophiles like 2-chloro-N,N-dimethylethanamine hydrochloride.

Reagents:

  • Substrate: N-(2-chloroethyl)-N-methylamine hydrochloride (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water (Degassed) or Water/Ethanol (1:1) if solubility is poor.

Step-by-Step Methodology:

  • Preparation: Degas distilled water by sparging with nitrogen for 15 minutes.

    • Why: Thiols are prone to oxidation to disulfides in the presence of oxygen and base.

  • Mixing: In a flask, dissolve

    
      (2.5 mmol) in water (5 mL).
    
  • Thiol Addition: Add the Thiol (1.0 mmol). Stir for 5 minutes to generate the thiolate anion (

    
    ).
    
  • Electrophile Addition: Add the N-methyl-haloamine salt (1.0 mmol) in one portion.

  • Reaction: Stir vigorously at RT for 1–3 hours. (Mild heating to 50°C may be required for bulky thiols).

    • Visual Check: Product often oils out or precipitates as the reaction proceeds.

  • Isolation:

    • Solids: Filter and wash with water.

    • Oils: Extract with Ethyl Acetate, wash with water/brine, and dry.

Data Comparison: Protocol A vs. Protocol B

ParameterProtocol A (Aziridine)Protocol B (Halide/Water)
Atom Economy High (100% incorporated)Moderate (Loss of HCl)
Stereocontrol Excellent (Chiral pool)N/A (Usually achiral)
Reaction Time 2–4 Hours1–3 Hours
Green Metric Low (Uses DCM/

)
High (Water solvent)
Primary Use Complex/Chiral ScaffoldsLibrary Generation/Scale-up

Safety & Troubleshooting (The "Expertise" Pillar)

Odor Containment (Crucial): Thiols have low odor thresholds.

  • Protocol: All glassware and syringes must be soaked in a 10% Bleach (Sodium Hypochlorite) bath immediately after use. This oxidizes residual thiols to odorless sulfonates.

  • Never use acid to clean thiol glassware before bleaching (risk of volatile H2S or thiol release).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Disulfide Formation Oxidation during reactionEnsure strict

atmosphere; degas all solvents.
Low Yield (Route A) Aziridine polymerizationEnsure temp starts at 0°C; add

slowly.
No Reaction (Route B) Poor solubilityUse 1:1 Water/Ethanol or add catalytic TBAI (Phase Transfer Catalyst).
Regioselectivity Loss Electronic bias (Route A)If substrate has phenyl/carbonyl groups, attack may shift to the benzylic/activated position.

References

  • Yadav, J. S., et al. (2004).[1] "Regioselective ring opening of aziridines with thiols using bismuth triflate." Synthesis. Link

  • Cui, H., et al. (2016).[1] "Direct difunctionalization of alkenes with nitriles and thiols." Journal of Organic Chemistry. Link

  • Di Gioia, M. L., et al. (2016).[2] "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry. Link

  • Reeves, J. T., et al. (2014). "Green Alkylation of Thiols in Water." Organic Letters. Link

  • Barreiro, E. J., et al. (2011). "The 'Magic Methyl' Effect in Medicinal Chemistry." Chemical Reviews. Link

Sources

Application

Handling air-sensitive aliphatic amine sulfides in the lab

Application Note: Handling Air-Sensitive Aliphatic Amine Sulfides Abstract Aliphatic amine sulfides (e.g., dimethylaminoethyl sulfide derivatives) present a dual challenge in the laboratory: they possess the extreme olfa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling Air-Sensitive Aliphatic Amine Sulfides

Abstract

Aliphatic amine sulfides (e.g., dimethylaminoethyl sulfide derivatives) present a dual challenge in the laboratory: they possess the extreme olfactory potency of thioethers ("stench") and the chemical instability of air-sensitive amines. This guide outlines protocols for the synthesis, handling, and disposal of these bifunctional molecules. It focuses on preventing oxidative degradation of the sulfide moiety and carbamylation of the amine, while establishing rigorous odor-control engineering.

Part 1: The Chemical Context & Vulnerabilities[1]

To handle these compounds effectively, one must understand their degradation pathways. Aliphatic amine sulfides differ from simple amines or sulfides because the two functional groups can influence each other's reactivity and solubility.

Mechanisms of Degradation[2]
  • S-Oxidation (The Primary Instability): The sulfur atom in aliphatic sulfides is electron-rich and prone to autoxidation. Atmospheric oxygen, catalyzed by light or trace metals, converts the sulfide (

    
    ) to a sulfoxide (
    
    
    
    ). This reaction changes the polarity and biological activity of the molecule.
  • N-Carbonation: Aliphatic amines are strong nucleophiles. Upon exposure to air, they rapidly react with atmospheric

    
     to form carbamates (
    
    
    
    ) or ammonium carbonate salts. This often manifests as a white crust forming on the liquid surface or inside the cap.
The "Stench" Factor

Aliphatic sulfides have odor detection thresholds in the parts-per-billion (ppb) range. Inappropriate handling not only creates a nuisance but can desensitize workers to hazardous concentrations (olfactory fatigue).

Figure 1: Degradation Pathways of Aliphatic Amine Sulfides

DegradationPathways Substrate Aliphatic Amine Sulfide (R2N-CH2-CH2-S-R) Sulfoxide Sulfoxide (Polar Impurity) Substrate->Sulfoxide S-Oxidation Carbamate Carbamate Salt (Solid Precipitate) Substrate->Carbamate N-Carbonation O2 Atmospheric O2 (Light/Metals) O2->Sulfoxide CO2 Atmospheric CO2 (Moisture) CO2->Carbamate

Caption: Chemical degradation vectors. S-oxidation alters polarity; N-carbonation alters stoichiometry and solubility.

Part 2: Engineering Controls & Setup

The choice between a Glovebox and a Schlenk Line depends on the state of matter and the operation duration.

Decision Matrix
FeatureGlovebox (Argon/Nitrogen)Schlenk Line (Double Manifold)
Best For Weighing solids, complex assembly, long-term storage.Solvent removal, distillation, liquid transfers.
Odor Control High Risk: Sulfides can saturate the catalyst (copper/molecular sieves).Excellent: Vapors are trapped in the liquid

trap or bleach scrubber.
Speed Slow (purging antechambers).Fast (evacuate/refill cycles).

Critical Recommendation: Do NOT bring volatile aliphatic sulfides into a recirculating glovebox unless it is equipped with a dedicated charcoal filter or the catalyst is considered sacrificial. The sulfur can permanently poison copper-based oxygen scavengers. Use the Schlenk line for all volatile liquids.

The Odor-Scrubbing Vacuum Setup

Standard vacuum pumps exhaust into the room. For sulfides, this is unacceptable.

  • Primary Trap: Liquid Nitrogen (

    
    ) Dewar to condense volatiles.
    
  • Secondary Trap (The Bleach Scrubber): The pump exhaust must bubble through a bleach solution before entering the fume hood vent.

Part 3: Protocol A - Inert Liquid Transfer (Cannula Method)

Objective: Transfer air-sensitive amine sulfide from a storage vessel to a reaction flask without exposure to air or release of odor.

Materials:

  • Double-manifold Schlenk line (

    
    /Vacuum).
    
  • Stainless steel cannula (16-18 gauge).

  • Two Schlenk flasks/bottles with "Sure-Seal" or septum caps.[1]

  • Bleach bath (10% NaOCl) in the hood for immediate quenching of contaminated needles.

Step-by-Step Procedure:

  • Pressure Equalization:

    • Connect both the Source Flask (containing reagent) and Destination Flask to the Schlenk line.

    • Cycle the Destination Flask 3x (Vacuum/Nitrogen) to remove air.

    • Ensure the Source Flask is under positive Nitrogen pressure.[2]

  • Cannula Preparation:

    • Insert one end of the cannula into the Source Flask headspace (do not submerge yet).

    • Allow

      
       to flow out of the free end of the cannula for 15 seconds to purge air.
      
    • Insert the free end into the Destination Flask through the septum.

  • The Transfer:

    • Lower the cannula tip in the Source Flask below the liquid level.

    • Method: Create a pressure differential. Slightly vent the Destination Flask (via a bubbler or needle) while maintaining high

      
       flow into the Source Flask. The liquid will be pushed across.[2]
      
    • Note: Do not use vacuum to pull the liquid if the compound is volatile; you will lose material to the trap.

  • Termination & Cleaning:

    • Pull the cannula tip out of the liquid in the Source Flask (into headspace).

    • Allow

      
       to blow the cannula dry into the destination.
      
    • Remove cannula and IMMEDIATELY submerge in the bleach bath.

Part 4: Protocol B - Waste Disposal & Deodorization

Safety Warning: Mixing concentrated amines with bleach can form chloramines (


), which are toxic and potentially explosive. However, for dilute rinsing of sulfide stench, bleach is necessary. Always dilute the bleach and control pH. 

The "Kill" Solution Recipe:

  • 1 Liter Water

  • 100 mL Commercial Bleach (5-6% NaOCl)

  • 10 mL dilute NaOH (to ensure pH > 10, stabilizing the hypochlorite and favoring sulfoxide formation over N-chlorination).

Workflow:

  • Glassware: Rinse all contaminated flasks with a small amount of acetone first (collect this separately if it doesn't smell).

  • Oxidation: Submerge glassware in the "Kill Bath" inside the fume hood.

  • Soak Time: Allow to soak for 2-4 hours. The sulfide (

    
    ) will oxidize to the sulfoxide (
    
    
    
    ) or sulfone, which are odorless and water-soluble.
  • Disposal: The treated aqueous waste can usually be poured down the drain with copious water (verify local EHS regulations), as the sulfide is destroyed.

Figure 2: Waste Treatment Logic

WasteTreatment Start Contaminated Glassware/Syringe Rinse Solvent Rinse (Acetone) Start->Rinse Check Is residue concentrated? Rinse->Check DirectBleach DANGER: Chloramine Risk Dilute First! Check->DirectBleach Yes (High Conc Amine) DiluteBleach Submerge in Alkaline Bleach Bath (pH > 10) Check->DiluteBleach No (Trace Residue) DirectBleach->DiluteBleach After Dilution Wait Soak 4 Hours (Oxidation to Sulfoxide) DiluteBleach->Wait Disposal Aqueous Waste Disposal Wait->Disposal

Caption: Safety logic for deodorizing glassware. Prevents formation of hazardous chloramines by ensuring dilution.

Part 5: Troubleshooting & Quality Control

How do you know if your protocol failed?

ObservationDiagnosisCorrective Action
White crust on septum N-Carbonation (Amine +

).
Purge flask with

. Filter solid under inert gas.
Cloudiness in liquid Moisture ingress or polymerization.Dry over activated 3Å molecular sieves (degassed).
"Rotten Cabbage" smell in lab Leak in Schlenk line or exhaust.Check bubbler oil levels. Refresh bleach trap.
NMR: Shift in

-protons
S-Oxidation.

-protons next to Sulfur shift downfield (~2.5 ppm

~2.8 ppm) upon oxidation to sulfoxide.

References

  • Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Sigma-Aldrich.[3] Link

  • University of Rochester . Not Voodoo: The Schlenk Line Guide. Link

  • Schlenk Line Survival Guide . Cannula Transfers. Link

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Link

  • UCLA Chemistry & Biochemistry . SOP: Stench Chemicals. Link

Sources

Method

Guide to the Storage Stability of 1-(Ethylsulfanyl)propan-2-ylamine Solutions: Protocols and Best Practices

An Application Note for Drug Development Professionals and Researchers Abstract This document provides a comprehensive guide to understanding and evaluating the storage stability of solutions containing 1-(Ethylsulfanyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to understanding and evaluating the storage stability of solutions containing 1-(Ethylsulfanyl)propan-2-ylamine. This compound, featuring both a primary amine and a thioether functional group, presents unique stability challenges that are critical to address during drug development and chemical synthesis. We will explore the inherent chemical liabilities of the molecule, outline detailed protocols for both long-term and forced degradation studies, and provide best practices for handling, storage, and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and robust stability data essential for regulatory submissions and ensuring product quality.

Chemical Profile and Predicted Instabilities

1-(Ethylsulfanyl)propan-2-ylamine possesses two key functional groups that are the primary determinants of its chemical stability: a primary aliphatic amine and a thioether (sulfide) linkage. Understanding the reactivity of these moieties is fundamental to predicting potential degradation pathways.

  • Thioether Moiety: The sulfur atom in the thioether group is susceptible to oxidation.[1] It can be readily oxidized to form a sulfoxide, which can then undergo further oxidation to a sulfone under more aggressive conditions.[2][3][4] This is often the most significant degradation pathway for thioether-containing compounds, potentially triggered by atmospheric oxygen, peroxide impurities in solvents, or exposure to other oxidizing agents.[3][5]

  • Primary Amine Moiety: As a primary amine, this group confers basicity to the molecule and is susceptible to several degradation reactions.[6][7] Aliphatic amines can react with atmospheric carbon dioxide, particularly in the presence of moisture, to form carbamate salts.[8] Over time and with heat, this can lead to the formation of urea-type impurities.[9][10] Furthermore, the nitrogen lone pair can be a site for oxidative degradation, potentially forming N-oxides or other related products, although this is generally less facile than thioether oxidation.[11] Primary amines are also generally more susceptible to thermal and oxidative degradation than tertiary amines.[12]

These predicted pathways inform the necessary precautions for handling and the design of a robust stability study.

Visualizing Potential Degradation

The diagram below illustrates the primary predicted degradation pathways for 1-(Ethylsulfanyl)propan-2-ylamine under various stress conditions.

G cluster_main 1-(Ethylsulfanyl)propan-2-ylamine cluster_products Potential Degradation Products Parent 1-(Ethylsulfanyl)propan-2-ylamine (Parent Compound) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Mild Oxidation (e.g., Air, H₂O₂) Urea Urea Dimer Parent->Urea CO₂ + Heat (Carbamate Intermediate) Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation (e.g., H₂O₂, Heat)

Caption: Predicted degradation pathways for 1-(Ethylsulfanyl)propan-2-ylamine.

Recommended Handling and Preliminary Storage Conditions

Based on the chemical liabilities, solutions of 1-(Ethylsulfanyl)propan-2-ylamine should be handled with specific precautions to minimize degradation prior to and during experimental studies.

  • Inert Atmosphere: To prevent oxidation of the thioether and minimize contact with atmospheric CO₂, it is highly recommended to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Containers should be purged with inert gas before sealing.

  • Solvent Quality: Use high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary. Degassing solvents prior to use can also help minimize dissolved oxygen.

  • Temperature Control: Store solutions at controlled, cool temperatures (e.g., 2-8°C) to slow the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Protection from Light: While specific photolability is not predicted, it is best practice to store solutions in amber vials or otherwise protected from light to prevent potential photolytic degradation.

  • Material Compatibility: Avoid contact with strong oxidizing agents and strong acids, which can cause violent or rapid degradation.[13]

Protocol: Long-Term Storage Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of 1-(Ethylsulfanyl)propan-2-ylamine solutions under ICH-recommended conditions.

Objective

To determine the shelf-life and establish recommended storage conditions for a solution of 1-(Ethylsulfanyl)propan-2-ylamine by monitoring its purity and the formation of degradation products over time.

Materials and Equipment
  • 1-(Ethylsulfanyl)propan-2-ylamine (analytical standard and bulk material)

  • High-purity solvent(s) (e.g., acetonitrile, water, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • HPLC-grade mobile phase solvents

  • pH meter

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Type I amber glass vials with inert-lined caps

Experimental Workflow

Caption: Workflow for the long-term stability study.

Step-by-Step Procedure
  • Preparation of Stability Samples:

    • Accurately prepare a stock solution of 1-(Ethylsulfanyl)propan-2-ylamine at the desired concentration (e.g., 1.0 mg/mL) in the chosen solvent system.

    • The choice of solvent is critical; it should be representative of the intended application (e.g., formulation buffer, reaction solvent).

    • Dispense aliquots of the solution into a sufficient number of vials to accommodate all time points and conditions.

    • Purge the headspace of each vial with nitrogen or argon before sealing.

  • Initial Analysis (T=0):

    • Immediately analyze a subset of the samples (n=3) to establish the initial concentration, purity, and impurity profile. This serves as the baseline for the study.

  • Storage:

    • Place the remaining vials into calibrated stability chambers set to the desired conditions. Standard long-term and accelerated conditions are:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Point Analysis:

    • At each designated time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each storage condition.

    • Allow vials to equilibrate to room temperature before opening.

    • Analyze the samples using the validated stability-indicating analytical method described below.

Stability-Indicating Analytical Method (Example)

A reverse-phase HPLC method is typically suitable. The goal is to separate the parent compound from its more polar degradation products (e.g., sulfoxide).

  • Instrument: HPLC with Diode Array Detector (DAD) or MS

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm or by MS (monitoring parent and expected degradant masses)

  • Injection Volume: 10 µL

Protocol: Forced Degradation (Stress Testing)

Objective

To rapidly identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method by proving it can separate the parent compound from all potential degradants.

Procedure

For each condition, a solution of 1-(Ethylsulfanyl)propan-2-ylamine (e.g., 1 mg/mL) is subjected to stress. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis:

    • Mix the sample solution 1:1 with 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration for analysis.

  • Base Hydrolysis:

    • Mix the sample solution 1:1 with 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration for analysis.

  • Oxidative Degradation:

    • Mix the sample solution 1:1 with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours.

    • Analyze directly or after appropriate dilution. This condition is expected to readily oxidize the thioether.[3][14][15]

  • Thermal Degradation:

    • Store the sample solution in a sealed vial at 80°C for 72 hours.

    • Cool and analyze.

  • Photolytic Degradation:

    • Expose the sample solution in a photostable, transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both samples after the exposure period.

Data Analysis and Interpretation

Data Presentation

All quantitative data should be summarized in tables for clear comparison across time points and conditions.

Table 1: Example Stability Data Summary at 40°C / 75% RH

Time Point (Months)Assay (% of Initial)Purity by Area %Total Impurities (%)Mass of Sulfoxide (µg/mL)
0100.099.80.2< LOQ
198.598.41.614.5
396.296.13.937.8
692.192.08.078.2

(LOQ: Limit of Quantitation)

Interpretation
  • Assay vs. Time: Plot the assay value against time for each condition. For accelerated conditions, a significant drop in assay suggests poor stability.

  • Impurity Trending: Track the formation and growth of individual and total impurities. Identify any impurity that exceeds reporting or identification thresholds.

  • Mass Balance: Ensure that the decrease in the parent compound's concentration is approximately matched by the increase in the total concentration of degradation products. A poor mass balance may indicate the formation of non-chromophoric products, volatile compounds, or precipitation.

  • Shelf-Life Determination: Use the long-term stability data to extrapolate a shelf-life, defined as the time period during which the assay value remains within a specified range (e.g., 90-110% of the initial value) and impurities remain below their specified limits.

Conclusion

The stability of 1-(Ethylsulfanyl)propan-2-ylamine solutions is governed by the reactivity of its thioether and primary amine functional groups. Oxidation of the thioether to the sulfoxide and sulfone is a primary degradation pathway. This application note provides a robust framework for systematically evaluating this stability through long-term and forced degradation studies. Adherence to these protocols will generate high-quality, reliable data, enabling confident determination of shelf-life, establishment of appropriate storage and handling procedures, and supporting regulatory filings for drug products and chemical intermediates.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Yin, H., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Yin, H., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Quimicaorganica.org. The Thioethers. [Link]

  • Khatri, R. A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. [Link]

  • Fiveable. (2023, August 15). Thioether Definition - Organic Chemistry Key Term. [Link]

  • Wang, X-L., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Quora. (2022, August 24). Why are primary amines less basic than secondary and tertiary amine?. [Link]

  • Zhang, J., et al. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. [Link]

  • Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Wikipedia. Organic sulfide. [Link]

  • ChemistryStudent. Amines (A-Level). [Link]

  • Pett, V. B., & Legg, J. I. (1984). Stability of metal ion/alkyl thioether complexes in solution. Ligating properties of "isolated" sulfur atoms. Inorganic Chemistry. [Link]

  • Sustainability Dictionary. (2024, February 3). Amine Degradation. [Link]

  • Khan Academy. Hoffmann bromamide degradation reaction. [Link]

  • Chemguide. Explaining the strength of organic bases. [Link]

  • PubChem. 1-ethylsulfanyl-N-(furan-2-ylmethyl)propan-2-amine. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • PubChem. 1-ethylsulfanyl-N-methyl-3-propoxypropan-2-amine. [Link]

  • Wikipedia. Isopropylamine. [Link]

  • Tanthana, J., & Rochelle, G. T. (2012). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. [Link]

  • Nåsakå, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • PubChem. N-ethyl-N-prop-1-en-2-ylpropan-2-amine. [Link]

  • Zhang, J., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Parks, C., et al. (2017). Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. White Rose Research Online. [Link]

  • Sciencemadness Wiki. (2020, September 2). Isopropylamine. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Amino-Sulfide Linkers in Modern Bioconjugation

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] Among the most critical components in this chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] Among the most critical components in this chemical process is the linker, a molecular bridge that connects the biomolecule to a payload, such as a cytotoxic drug or a fluorescent probe.[][4][5] This guide provides an in-depth exploration of linkers that leverage the reactive properties of amine and sulfur-containing functional groups—the workhorses of bioconjugation. We will delve into the mechanistic principles, strategic applications, and detailed protocols for utilizing these linkers, with a particular focus on their role in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).

The Central Role of the Linker in Bioconjugate Design

The linker is far from a passive spacer; it is a critical determinant of the conjugate's stability, efficacy, and safety profile.[] An ideal linker must maintain a stable connection between the antibody and payload during systemic circulation but permit the efficient release of the payload at the target site.[6] This functionality is broadly achieved through two main strategies:

  • Non-Cleavable Linkers: These form highly stable bonds, such as thioethers, and release the payload only after the complete degradation of the antibody within the lysosome of a target cell.[][7][8] This approach ensures maximum plasma stability and reduces the risk of off-target toxicity.[7]

  • Cleavable Linkers: These are engineered with chemically or enzymatically labile bonds that break in response to specific conditions within the target cell or tumor microenvironment.[5][9][10] This allows for more diverse release mechanisms and can enable a "bystander effect," where the released payload can kill adjacent, antigen-negative tumor cells.[8][11]

The vast majority of successful bioconjugation strategies rely on the dependable reactivity of two key amino acid side chains: the primary amine of lysine and the sulfhydryl (thiol) group of cysteine.

Core Chemistries: Targeting Amine and Sulfhydryl Groups

Amine-Reactive Chemistry: The Lysine Target

The ε-amino group of lysine residues is a common target for bioconjugation due to its high abundance and surface accessibility on most proteins.[10][12]

  • Mechanism: The most prevalent method involves N-hydroxysuccinimide (NHS) esters, which react with the nucleophilic primary amine of lysine under slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[12][13]

  • Causality: The specified pH range is a crucial compromise. It is high enough to deprotonate a sufficient number of lysine amines, rendering them nucleophilic, but not so high as to cause significant hydrolysis of the NHS ester itself, which would reduce conjugation efficiency.[12][13] Amine-containing buffers like Tris must be avoided as they will compete with the antibody for reaction with the linker.[12]

  • Advantages: This chemistry is robust, well-established, and relatively simple to perform.[9]

  • Limitations: IgG antibodies contain over 80 lysine residues, and conjugation to these sites leads to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][7] This heterogeneity can impact the conjugate's pharmacokinetics and overall performance.

Sulfhydryl-Reactive Chemistry: The Cysteine Target

The thiol group of cysteine offers a more controlled and site-selective approach to conjugation.[14]

  • Mechanism: Maleimide groups are the most common sulfhydryl-reactive chemistry. They react specifically with thiols at a near-neutral pH (6.5-7.5) via a Michael addition to form a stable thioether bond.[13][14] Haloacetyls (e.g., iodoacetyl) are another option, forming a stable thioether linkage through nucleophilic substitution.[14]

  • Causality: Maintaining the pH between 6.5 and 7.5 is critical for selectivity. At this pH, sulfhydryl groups are sufficiently reactive, while primary amines (like lysine) remain largely protonated and non-nucleophilic.[14] At pH > 8.0, maleimides can begin to react with amines, and the rate of hydrolysis of the maleimide group also increases, rendering it non-reactive.[13]

  • Advantages: Because there are far fewer cysteine residues than lysines, this method offers greater control over the site of conjugation and the final DAR, leading to a more homogeneous product.[1][15] Cysteines are often found as disulfide bonds in antibodies; reducing these interchain disulfides provides a predictable number of reactive thiols for conjugation.

  • Limitations: Requires a preliminary reduction step to generate free thiols from native disulfide bonds. The resulting thioether bond is generally stable, but maleimide-thiol adducts can undergo a retro-Michael reaction, especially in plasma, leading to premature drug release. This has led to the development of more stable "rebridging" technologies.[16]

Application Note I: Disulfide Linkers for Redox-Sensitive Payload Release

Disulfide linkers are a premier example of a cleavable strategy, designed to exploit the significant difference in reductive potential between the extracellular environment and the intracellular cytoplasm.

  • Principle: These linkers contain a disulfide bond (–S–S–) that is stable in the bloodstream.[17] Once the bioconjugate is internalized by a target cell, the linker is exposed to a much higher concentration of glutathione (GSH), a thiol-containing tripeptide.[4] This high GSH concentration (up to 1000-fold greater than in plasma) rapidly reduces the disulfide bond, cleaving the linker and releasing the payload inside the cell.[4][11][17]

  • Design & Causality: The stability of the disulfide bond can be fine-tuned. Unhindered disulfide bonds can be susceptible to premature cleavage in the plasma. Introducing steric hindrance by adding substituents (like methyl groups) adjacent to the disulfide bond makes it more resistant to thiol-disulfide exchange in circulation but still allows for efficient cleavage by the high GSH concentration inside the tumor cell.[6][11] This modification enhances the therapeutic index by minimizing off-target toxicity.

G cluster_0 Extracellular (Bloodstream, pH 7.4) cluster_1 Intracellular (Cytoplasm) ADC ADC with Disulfide Linker Stable Linker Remains Intact (Low GSH Concentration) ADC->Stable Stable in Circulation Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization by Target Cell Cleavage Disulfide Bond Reduction Internalized_ADC->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Triggers Payload Active Payload Released Cleavage->Payload Releases

Caption: Workflow of a disulfide-linked ADC.

Protocol I: General Protocol for Antibody Conjugation via Lysine Residues (NHS Ester Chemistry)

This protocol describes a standard method for conjugating a payload containing a carboxylic acid to an antibody by first converting it to an NHS ester.

Objective: To create a stable, non-cleavable bioconjugate by targeting primary amines on an antibody.

Materials:

  • Antibody (mAb): ~5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Amine-free reaction buffer: e.g., Phosphate Buffer Saline (PBS) or Borate buffer, pH 8.0-8.5.

  • Linker-Payload with NHS ester: e.g., NHS-PEG-Payload.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

  • Anhydrous DMSO for dissolving the linker-payload.

Step-by-Step Methodology:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.4). This is critical to prevent the buffer from consuming the NHS ester reagent.

    • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally lead to better conjugation efficiency.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the NHS-ester-functionalized linker-payload in anhydrous DMSO to a concentration of 10-20 mM. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using the reaction buffer. This deprotonates the lysine ε-amino groups, making them nucleophilic.

    • Add a calculated molar excess of the dissolved linker-payload to the antibody solution. A starting point is often a 5-10 fold molar excess of linker over antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any unreacted NHS esters, stopping the reaction. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker-payload and quenching buffer by running the solution through a desalting column equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the final protein concentration (e.g., via A280 measurement).

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or mass spectrometry (see Data Analysis section).

Protocol II: Site-Specific Antibody Conjugation via Cysteine Thiol Groups (Maleimide Chemistry)

This protocol outlines the conjugation to cysteine residues generated by the selective reduction of interchain disulfide bonds in an antibody.

Objective: To create a more homogeneous bioconjugate by targeting a defined number of sulfhydryl groups.

Materials:

  • Antibody (mAb): ~5 mg/mL in PBS, pH 7.4.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).

  • Reaction Buffer: PBS containing EDTA (e.g., 5 mM), pH 6.5-7.0. EDTA is included to chelate any trace metals that could catalyze re-oxidation of the thiols.

  • Maleimide-activated Linker-Payload.

  • Quenching Reagent: N-acetylcysteine or free L-cysteine.

  • Purification: Desalting column or dialysis cassette.

  • Anhydrous DMSO.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (PBS + EDTA, pH 6.5-7.0).

  • Selective Reduction:

    • Add TCEP to the antibody solution to a final concentration that provides a 2-5 fold molar excess over the antibody. TCEP is a potent, odorless reducing agent that is specific for disulfide bonds.

    • Incubate for 1-2 hours at 37°C. This step cleaves the interchain disulfide bonds, typically yielding 4 or 8 reactive thiol groups per antibody, without denaturing the protein.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column. This step is critical because any remaining TCEP will react with and consume the maleimide reagent.

  • Conjugation Reaction:

    • Immediately prepare a 10-20 mM solution of the maleimide-activated linker-payload in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the dissolved linker-payload to the reduced antibody.

    • Incubate for 1-2 hours at room temperature in the dark (many payloads are light-sensitive). The pH of 6.5-7.0 ensures the maleimide reacts specifically with the newly formed thiols.[14]

  • Quenching the Reaction:

    • Add a quenching reagent like N-acetylcysteine to a final concentration of 1 mM (or a 2-fold excess over the initial maleimide concentration) to react with any excess maleimide groups.

  • Purification:

    • Purify the resulting ADC using a desalting column or dialysis to remove unreacted reagents and byproducts.

  • Characterization:

    • Determine the final protein concentration and DAR as described previously.

G cluster_workflow Cysteine Conjugation Workflow Start Intact Antibody (with S-S bonds) Reduction 1. Selective Reduction (TCEP) Start->Reduction Reduced_Ab Reduced Antibody (with free -SH) Reduction->Reduced_Ab Purify_1 2. Remove TCEP (Desalting Column) Reduced_Ab->Purify_1 Conjugation 3. Add Maleimide-Payload Purify_1->Conjugation Quench 4. Quench Excess Maleimide Conjugation->Quench Purify_2 5. Final Purification (Desalting Column) Quench->Purify_2 Final_ADC Homogeneous ADC (Stable Thioether Bond) Purify_2->Final_ADC

Caption: Workflow for site-specific cysteine conjugation.

Data Analysis and Troubleshooting

Accurate characterization of the final conjugate is essential for ensuring reproducibility and understanding its in-vivo behavior.

Key Characterization Parameters:

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Quantifies the average number of payload molecules conjugated to each antibody. Critical for efficacy and safety.
Purity / Aggregation Size Exclusion Chromatography (SEC-HPLC)Measures the percentage of monomeric ADC and detects the presence of aggregates, which can cause immunogenicity.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Potency Cell-based cytotoxicity assaysDetermines the functional activity of the ADC against target-positive cancer cell lines.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low DAR - Insufficient molar excess of linker-payload- Hydrolysis of NHS ester / maleimide- Inefficient reduction (cysteine protocol)- Incorrect buffer pH- Increase molar excess of linker- Prepare linker solution immediately before use in anhydrous DMSO- Optimize TCEP concentration and incubation time- Verify and adjust buffer pH
High Aggregation - High DAR, especially with hydrophobic payloads- Incorrect buffer conditions (pH, ionic strength)- Freeze-thaw cycles- Reduce the molar excess of linker to target a lower DAR- Optimize final buffer formulation; include excipients like polysorbate- Aliquot and store at recommended temperature; avoid repeated freeze-thaw
Premature Drug Release - Linker instability (e.g., unhindered disulfide)- Retro-Michael reaction of maleimide adduct- Use sterically hindered disulfide linkers for improved plasma stability- Consider using next-generation maleimide derivatives or disulfide rebridging technologies

Conclusion and Future Perspectives

Linkers utilizing amine and sulfide chemistry are foundational to the field of bioconjugation. Lysine-based conjugation offers a straightforward method for creating conjugates, while cysteine-based strategies provide a path to more homogeneous and defined products. Disulfide linkers add a layer of sophistication, enabling environment-sensitive payload release. As the field advances, the focus continues to shift towards achieving even greater control over the conjugation site and stoichiometry. The development of enzymatic conjugation methods and the incorporation of non-natural amino acids with unique reactive handles are paving the way for next-generation bioconjugates with enhanced therapeutic indices and precisely engineered properties.[4][16]

References

  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025, April 13). WuXi AppTec.
  • St. Amant, A. H., et al. (2014). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Beilstein Journal of Organic Chemistry.
  • ADC Linker Technologies: Impact on Stability & Efficacy. (2025, October 24). BOC Sciences.
  • Kennedy, S., & Sabatelli, A. (2019, January 8). Linking It Up: Antibody-Drug Conjugates. Dilworth IP.
  • Strop, P., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters.
  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences.
  • Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology.
  • Bioconjugation application notes. Nordic BioSite.
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. (2025, October 6). PurePEG.
  • Panattoni, A. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. SigutLabs.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (2025, September 8). BOC Sciences.
  • Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Kis, G. M., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.
  • Dimarco, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews.
  • Protein Cross-linkers handbook and selection guide. G-Biosciences.
  • van der Vlist, J. (2016). Synthesis and Bioconjugation. Radboud Repository.
  • Robertson, J., et al. (2020). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of sulfide to sulfoxide in amine synthesis

ChemSelect Application Center Subject: Troubleshooting Sulfide-to-Sulfoxide Oxidation Ticket Priority: High (Irreversible Impurity Risk) Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

ChemSelect Application Center

Subject: Troubleshooting Sulfide-to-Sulfoxide Oxidation Ticket Priority: High (Irreversible Impurity Risk) Assigned Scientist: Dr. A. Vance, Senior Application Lead[1]

Overview: The "Soft" Nucleophile Paradox

You are likely here because you are seeing an M+16 mass shift (Sulfoxide) or M+32 (Sulfone) in your LC-MS data.[1]

Sulfide (thioether) moieties present a unique challenge in amine synthesis. They are "soft" nucleophiles that are chemically robust against basic hydrolysis but are kinetically rapid traps for electrophilic oxygen species (ROS) and carbocations.[1]

In amine synthesis, oxidation typically occurs in two distinct "danger zones":

  • Reductive Amination: Via solvent impurities (peroxides) or improper catalyst selection.[1]

  • Acidic Deprotection: Via electrophilic attack during carbocation generation (common in peptide synthesis).[1]

This guide provides self-validating protocols to navigate these zones.

Module 1: Reductive Amination Protocols
User Question:

"I am performing a reductive amination on a sulfide-containing aldehyde. I usually use Pd/C and


, but the reaction is stalled. When I switched to 

, I saw significant sulfoxide formation.[1] What is happening?"
Root Cause Analysis:
  • Catalyst Poisoning: You cannot use standard heterogeneous catalysts (Pd/C, Pt/C) with sulfides.[1] The sulfur lone pair binds irreversibly to the metal surface, poisoning the catalyst immediately.

  • Peroxide Contamination: If you switched to a borohydride in THF or Ether, the oxidation is likely not caused by the reagent itself, but by hydroperoxides present in the solvent. Sulfides scavenge peroxides faster than the imine is reduced.[1]

The Solution: The STAB Protocol

We recommend Sodium Triacetoxyborohydride (STAB) over Cyanoborohydride. STAB is non-toxic (no HCN generation), shelf-stable, and highly selective for imines.

Critical Control Point: You must validate solvent integrity.[1]

Validated Protocol: Sulfide-Safe Reductive Amination

Reference: Abdel-Magid, A. F. et al. (1996)

Reagents:

  • Amine (1.0 equiv)[1]

  • Carbonyl (1.0 - 1.2 equiv)[1]

  • 
     (STAB) (1.4 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Must be BHT-stabilized or freshly distilled).[1]

Step-by-Step:

  • Solvent QC: Test your solvent with a peroxide strip.[1] If

    
    , do not  use.[1] Sulfides will oxidize instantly.[1]
    
  • Imine Formation: Mix Amine and Carbonyl in DCE under Argon.

    • Note: If using a ketone, add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation.[1]

  • Reduction: Add STAB in one portion.

  • Quench: Quench with aqueous

    
    .
    
    • Warning: Do not use oxidative workups (e.g., bleach) to destroy excess hydride.[1]

Data: Solvent Risk Factor [1]

SolventRisk of Peroxides (Oxidation Source)Suitability for Sulfides
DCE (1,2-Dichloroethane) LowHigh (Recommended)
THF (Tetrahydrofuran) High (Forms hydroperoxides rapidly)Low (Unless freshly distilled)
Methanol N/A (Reacts with STAB)Low (Decomposes reagent)
DMF LowMedium (Workup difficulty)
Decision Logic: Reagent Selection

ReductiveAmination Start Start: Reductive Amination with Sulfide CatCheck Are you using Pd/C or Raney Ni? Start->CatCheck Stop STOP: Catalyst Poisoning. Switch method. CatCheck->Stop Yes BoronCheck Select Hydride Source CatCheck->BoronCheck No NaCN NaCNBH3 BoronCheck->NaCN Legacy Method STAB NaBH(OAc)3 (STAB) BoronCheck->STAB Modern Standard Toxicity Risk: HCN Gas. Slow kinetics. NaCN->Toxicity Solvent Check Solvent: DCE vs THF STAB->Solvent Success Optimal Path: High Selectivity No Catalyst Poisoning Solvent->Success DCE (Fresh) Peroxide THF contains Peroxides? (Sulfide -> Sulfoxide) Solvent->Peroxide THF (Old)

Figure 1: Decision matrix for selecting reductive amination conditions in the presence of sulfide moieties.[1]

Module 2: Peptide Synthesis & Acidic Deprotection
User Question:

"I am removing Boc/tBu protecting groups with TFA. My peptide contains Methionine (Met). I am seeing a +16 Da mass shift (Met-Sulfoxide) and sometimes +56 Da (t-butyl alkylation)."

Root Cause Analysis:

During TFA cleavage, acid-labile groups (Boc, tBu) release carbocations (e.g., tert-butyl cation).

  • Alkylation: The sulfide in Methionine acts as a nucleophile, attacking the t-butyl cation to form a sulfonium salt (

    
    -tBu).
    
  • Oxidation: The cleavage environment often contains trace oxidants.[1] Once oxidized to sulfoxide (

    
    ), the residue is difficult to reduce.[1][2]
    
The Solution: Scavenger Cocktail "Reagent H"

Standard silane scavengers (TIS) are often insufficient for Methionine.[1] You require a "reducing" scavenger cocktail containing Ammonium Iodide (


)  and Dimethyl Sulfide (DMS) .[1]
  • Mechanism:

    
     reduces any formed sulfoxide back to sulfide in situ via an iodine-mediated cycle, while DMS acts as a sacrificial sulfide to trap carbocations.[1]
    
Validated Protocol: "Reagent H" Preparation

Reference: Huang, H. & Rabenstein, D. L. (1999)

Composition (Total 10 mL):

  • TFA: 8.1 mL (Solvent/Acid)

  • Phenol: 0.5 g (Oxygen scavenger)[1]

  • Thioanisole: 0.5 mL (Carbocation scavenger)[1]

  • 1,2-Ethanedithiol (EDT): 0.25 mL (Crucial for Cys/Met protection)[1]

  • Water: 0.3 mL

  • Dimethyl Sulfide (DMS): 0.2 mL (Sacrificial sulfide)

  • Ammonium Iodide (

    
    ):  0.15 g (Reducing agent)[1]
    

Procedure:

  • Dissolve

    
     in the water required.[1]
    
  • Add Phenol, Thioanisole, EDT, and DMS to the TFA.

  • Combine and cool to 0°C before adding to the peptide resin.

  • Reaction Time: Allow cleavage to proceed for 2–3 hours. The

    
     requires time to reduce any transient sulfoxides.[1]
    

Scavenger Performance Comparison

CocktailCompositionMet-Oxidation PreventionNotes
Reagent B TFA / Phenol / Water / TISPoor Good for general peptides, fails for Met/Cys.
Reagent K TFA / Phenol / Water / Thioanisole / EDTModerate Better, but lacks active reducing power.[1]
Reagent H TFA / Phenol / Thioanisole / EDT / DMS /

Excellent Specifically designed to reverse Met oxidation in situ.[1]
Mechanism of Action

ScavengerMechanism TFA TFA Cleavage Boc Boc-Group TFA->Boc Cation t-Butyl Cation (Electrophile) Boc->Cation Generates Met Methionine (Sulfide) Cation->Met Alkylation Risk DMS DMS/Thioanisole (Sacrificial Scavenger) Cation->DMS Preferential Attack MetO Met-Sulfoxide (Oxidized) Met->MetO Trace Oxidants MetO->Met NH4I Reduction (In Situ Repair) NH4I NH4I (Reducing Agent)

Figure 2: Mechanism of Reagent H. DMS intercepts cations; Ammonium Iodide actively reverses oxidation.[1]

Module 3: FAQ & Recovery

Q1: I didn't use Reagent H and my product is 50% oxidized. Can I fix it? A: Yes. You can perform a post-synthesis reduction.[1]

  • Protocol: Dissolve the crude peptide/amine in TFA. Add Dimethyl Sulfide (DMS) and Ammonium Iodide (

    
    )  (approx 10-20 eq).[1] Stir at 0°C for 30 mins, then room temperature for 1 hour. Evaporate TFA and precipitate.[1] This mimics the action of Reagent H.
    

Q2: Can I use catalytic hydrogenation (Pd/C) if I use a "poisoned" catalyst? A: It is risky.[1] While sulfided platinum catalysts (Pt(S)/C) exist, they are often less active and require high pressures.[1] For bench-scale synthesis, STAB (Module 1) is superior in reproducibility.[1]

Q3: How do I test my THF for peroxides? A: Use commercially available Quantofix® Peroxide test strips.[1]

  • If

    
    : Safe to use.[1]
    
  • If

    
    : Discard or pass through activated alumina.[1] Do not distill if levels are high (explosion hazard).[1]
    
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] The Journal of Organic Chemistry.

  • Huang, H., & Rabenstein, D. L. (1999).[1] A cleavage cocktail for methionine-containing peptides.[1][2][5][6] Journal of Peptide Research.[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Sodium Triacetoxyborohydride Technical Bulletin.

  • Biotage. (2023).[1][2] How to handle peptides that contain methionine.

Sources

Optimization

Troubleshooting low yields in amino-sulfide formation

Technical Support Center: Troubleshooting Amino-Sulfide (Sulfenamide) Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Root Cause Analysis & Optimization for Low-Yield S–N and C–S Bond For...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Amino-Sulfide (Sulfenamide) Formation

  • Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

  • Subject: Root Cause Analysis & Optimization for Low-Yield S–N and C–S Bond Formations

Introduction: Defining the "Amino-Sulfide" Challenge

In drug development, "amino-sulfide" typically refers to two distinct chemical entities, each with unique failure modes. Before troubleshooting, verify your target linkage:

  • Sulfenamides (R–S–N–R'): The direct oxidative coupling of a thiol and an amine.[1] These are notoriously unstable, susceptible to hydrolysis, and often result in low yields due to disulfide homocoupling.

  • 
    -Amino Sulfides (R–S–C–C–N–R'):  Formed via thiol-ene click chemistry, Michael addition, or aziridine ring-opening. Yield issues here usually stem from regioselectivity or elimination reactions.
    

This guide prioritizes Sulfenamide (S–N) formation, as it represents the steepest technical challenge in this class.

Module 1: The Sulfenamide (S–N) Crisis

Symptom: The reaction yields predominantly disulfide (R-S-S-R) and unreacted amine, or the product degrades during isolation.

The Thermodynamic Sink (The Disulfide Trap)

The most common cause of low yield in oxidative S–N coupling is the thermodynamic preference for the thiol to homocouple into a disulfide rather than heterocouple with the amine.

The Mechanism of Failure: In oxidative conditions (e.g., Iodine, NCS), the thiol (


) is oxidized to a sulfenyl halide (

) or radical. If the amine (

) is not immediately available or nucleophilic enough, the sulfenyl species reacts with another thiol molecule.

Corrective Protocol: The "Pre-Activation" Strategy Do not mix thiol, amine, and oxidant simultaneously. You must kinetically favor the S–N bond.

  • Step 1: Convert the thiol to a discrete electrophilic species before adding the amine.

  • Step 2: Use N-Chlorosuccinimide (NCS) to generate the sulfenyl chloride in situ.

Optimized NCS Protocol:

  • Dissolve Thiol (1.0 equiv) in anhydrous

    
     or THF under Argon.
    
  • Cool to 0°C.

  • Add NCS (1.05 equiv) . Stir for 15–30 mins. Observation: A slight color change (yellowing) indicates Sulfenyl Chloride (

    
    ) formation.
    
  • CRITICAL: Add the Amine (1.1–1.5 equiv) dropwise as a solution containing a non-nucleophilic base (e.g.,

    
    , 1.2 equiv).
    
  • Warm to room temperature.

Expert Insight: If your amine is valuable/complex, use the N-(organothio)phthalimide method. React your thiol with N-chlorophthalimide first to create a stable "sulfur transfer" reagent. This reagent can be stored and reacted with the amine later in high yield [1].

The Silica Gel Graveyard

Symptom: TLC shows a clean spot for the product, but after column chromatography, the yield drops by >50%, and free amine/disulfide reappears.

Root Cause: Sulfenamides are acid-sensitive.[2] The silanol groups (Si-OH) on standard silica gel are acidic enough to protonate the nitrogen, facilitating nucleophilic attack by water (hydrolysis) or residual thiols.[2]

Troubleshooting Table: Purification Fixes

Purification MethodSuitabilityProtocol Adjustment
Standard Silica High Risk Do not use unless neutralized.
Neutralized Silica Recommended Pre-treat silica slurry with 1–2%

in the eluent. Maintain 0.5%

during the run [2].[2]
Basic Alumina Best for Stability Use Brockmann Grade III basic alumina. No pre-treatment needed.
Recrystallization ⚠️ Conditional Only for highly crystalline solids. Avoid protic solvents (MeOH/EtOH) if the S–N bond is labile.

Module 2: Advanced Electrochemical Synthesis

Context: For scale-up or when chemical oxidants cause side reactions.

Symptom: Low current efficiency or electrode passivation (tar formation).

Root Cause: Direct anodic oxidation of amines can lead to "Shono-type" oxidation (alpha-functionalization) rather than S–N coupling.

The Solution: Anodic Disulfide Activation Recent breakthroughs utilize a catalytic mediator or specific order of oxidation. The most robust pathway involves oxidizing the thiol to the disulfide first, then generating an aminium radical cation [3].

Operational Parameters for Flow Electrolysis:

  • Anode: Graphite or Carbon Cloth (high surface area).

  • Cathode: Platinum or Stainless Steel.

  • Electrolyte:

    
     (0.1 M) in MeCN.
    
  • Mediator: Iodide (catalytic NaI or

    
    ) acts as a redox shuttle, preventing over-oxidation of the amine [4].
    

Module 3: Visualizing the Failure Points

The following diagram illustrates the critical decision nodes where yields are lost during Sulfenamide synthesis.

SulfenamideTroubleshooting Start Start: Thiol + Amine Reaction Oxidant Select Oxidant Strategy Start->Oxidant DirectMix Direct Mixing (I2/H2O2) Oxidant->DirectMix Simultaneous Addition Stepwise Stepwise (NCS/N-Phth) Oxidant->Stepwise Pre-activation Disulfide Major Product: Disulfide (Homocoupling) DirectMix->Disulfide Thermodynamic Sink SulfenylCl Intermediate: Sulfenyl Chloride Stepwise->SulfenylCl Reaction Nucleophilic Attack by Amine SulfenylCl->Reaction Purification Purification on Silica Reaction->Purification Hydrolysis Product Hydrolysis (Low Yield) Purification->Hydrolysis Acidic Si-OH NeutralSilica Neutralized Silica/Alumina Purification->NeutralSilica Et3N additive Success High Yield Sulfenamide NeutralSilica->Success

Caption: Figure 1. Critical control points in Sulfenamide synthesis. Red nodes indicate failure modes (homocoupling, hydrolysis); green nodes indicate corrective actions.

Module 4: -Amino Sulfides (C–S Bond) – A Brief Check

If your target is a thioether (C–S) via ring-opening (e.g., Aziridine + Thiol), and yields are low:

FAQ: Why is my regioselectivity poor?

  • Issue: Attack occurs at the wrong carbon of the aziridine.

  • Fix:

    • Terminal Aziridines: Nucleophilic attack is sterically driven (attacks the less substituted carbon).

    • Activated Aziridines (N-Tosyl/Acyl): Attack is electronically driven.[1][3][4] To reverse selectivity, change the solvent. HFIP (Hexafluoroisopropanol) can activate the aziridine via hydrogen bonding, promoting attack at the more substituted carbon (S_N1-like character).

FAQ: Rapid Fire Troubleshooting

Q: My sulfenamide product smells like rotten eggs after one day. A: It is hydrolyzing back to the thiol. Store the compound at -20°C under Argon. If the amine part is not bulky, the S–N bond is rotationally labile and chemically weak. Consider adding a bulky protecting group to the amine to provide kinetic stabilization.

Q: Can I use water as a co-solvent? A: Generally, No for sulfenamides. The S–N bond formation is reversible in water. Use anhydrous DCM, THF, or Toluene. Exception: Electrochemical synthesis in flow sometimes tolerates aqueous/organic mixtures if the residence time is short (<5 min) [3].

Q: I see a "double addition" product. A: If using a primary amine (


), you might be forming the bis-sulfenylated species (

).
  • Fix: Increase the steric bulk of the amine or use a large excess of the amine (3.0 equiv) to statistically favor mono-substitution.

References

  • Bennett, D. et al. (2020). N-Thiopthalimides as shelf-stable electrophilic sulfur reagents. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Stability issues of N-silylated sulfonamides and sulfenamides on silica gel chromatography. BenchChem Guides.[5]

  • Laudadio, G. et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[1][3][6] Journal of the American Chemical Society.[1] [1][3]

  • Zhang, S. et al. (2021). Radical–Radical Cross-Coupling Assisted N–S Bond Formation Using Alternating Current Protocol. CCS Chemistry.

Sources

Troubleshooting

Technical Support Center: Amine Hydrochloride Salt Hygroscopicity

Topic: Resolving Hygroscopicity and Deliquescence in Amine Hydrochloride Salts Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Introduction: The Physics of "Wet" Salts Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity and Deliquescence in Amine Hydrochloride Salts Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Introduction: The Physics of "Wet" Salts

Welcome to the Technical Support Center. If your amine hydrochloride (HCl) salt has turned into an oil, a sticky gum, or is gaining weight rapidly on the balance, you are likely battling Critical Relative Humidity (CRH) collapse.

The Core Mechanism: Amine HCl salts are ionic lattices held together by electrostatic forces and hydrogen bonds. The chloride ion (


) is a "hard" anion with high charge density. If the lattice energy is insufficient to resist the hydration energy of atmospheric water, the salt absorbs moisture.
  • Critical Relative Humidity (CRH): The specific humidity level where a salt begins to absorb water from the air spontaneously.[1]

  • The Impurity Effect: Impurities (especially excess HCl or inorganic salts) act as "nucleation sites" for moisture, drastically lowering the CRH of your bulk material. A pure salt might have a CRH of 60%, while a crude salt might drop to 30%, causing it to deliquesce in a standard lab environment.

Module 1: Diagnosis & Characterization

Is your sample truly hygroscopic, or is it just impure?

Before attempting rescue, confirm the failure mode using this diagnostic matrix.

Diagnostic ToolObservationInterpretation
Visual Inspection Sample turns to oil within minutes of exposure.Deliquescence: RH > CRH. Immediate drying/isolation required.
TGA (Thermogravimetric Analysis) Gradual weight loss < 100°C.Surface Water: Hygroscopic adsorption.
TGA Step-wise weight loss at specific temp.Stoichiometric Hydrate: The salt has incorporated water into the lattice.
DSC (Diff.[2] Scanning Calorimetry) Endotherm < 100°C followed by decomposition.Solvated/Hydrated: Lattice collapse due to solvent inclusion.
Gravimetric Check Weigh 100mg; expose to air; re-weigh after 1 hr.Rapid Weight Gain (>2%): Highly hygroscopic. Requires inert handling.

Module 2: Immediate Triage (Rescue Protocols)

Status: My solid has turned into an oil/gum.

Do NOT simply put the oil in a vacuum oven; this often results in a "glass" or hard foam that traps solvent. Use the Solvent-Mediated Resurrection Protocol .

Protocol A: The Trituration Rescue

Objective: Induce crystallization by removing surface impurities and disrupting the oil phase.

  • Solvent Selection: Choose a solvent where the salt is insoluble but impurities/excess acid are soluble (e.g., Diethyl Ether, MTBE, or Heptane).

  • Add Solvent: Add 10-20 volumes of solvent to the oil.

  • Mechanical Stress: Vigorously scratch the side of the flask with a glass spatula or use a high-speed stir bar. Sonicate if necessary.

  • Observation: The oil should begin to harden and turn into a white suspension.

  • Isolation: Filter rapidly under a blanket of Nitrogen/Argon.

Protocol B: Azeotropic Dehydration

Objective: Remove bound water that vacuum alone cannot strip.

  • Dissolve the "wet" oil in Anhydrous Ethanol or Toluene .

  • Rotary evaporate to dryness.

  • Repeat 3x: This "chases" the water out via azeotrope formation.

  • Final Step: Triturate the resulting foam with anhydrous ether (as in Protocol A) to obtain a powder.

Visualizing the Rescue Logic

RescueWorkflow Start Sample Status: Oily/Sticky CheckImpurity Is the sample pure? (NMR/HPLC) Start->CheckImpurity Impure Impurity Induced Hygroscopicity CheckImpurity->Impure No (<95%) Pure Intrinsic Hygroscopicity CheckImpurity->Pure Yes (>95%) Reprocess Action: Acid/Base Extraction (Remove excess HCl) Impure->Reprocess Triturate Action: Trituration (Ether/Heptane) Pure->Triturate Reprocess->Triturate Result1 Solid Precipitates? Triturate->Result1 Success Filter under N2 Store in Desiccator Result1->Success Yes Fail Remains Oily Result1->Fail No Azeotrope Action: Azeotropic Drying (Toluene/EtOH strip) Fail->Azeotrope Lyophilize Last Resort: Lyophilization (Freeze Drying) Fail->Lyophilize If thermal sensitive Azeotrope->Triturate

Caption: Decision tree for rescuing amine salts that have oiled out due to moisture absorption.

Module 3: Root Cause Resolution (Synthesis Optimization)

Preventing the issue during the salt formation step.

The most common cause of hygroscopicity is Non-Stoichiometric Acid Addition . Excess HCl acts as a hygroscopic sponge.

Optimized Salt Formation Protocol

Principle: Control the pKa differential and solvent activity to favor a stable crystal lattice over a solvated amorphous form.

  • Dissolution: Dissolve free base in a solvent where the salt will be insoluble (e.g., Ethyl Acetate, Isopropyl Acetate, or Diethyl Ether).

    • Note: Avoid Methanol/Water if the salt is highly soluble in them.

  • Acid Addition: Use a titrated solution of HCl (e.g., 1.0M or 2.0M in Ether/Dioxane).

    • CRITICAL: Add exactly 0.95 to 1.0 equivalents . Do not add excess "just to be sure." Excess HCl coats the crystal surface and attracts water.

  • Crystallization:

    • Add acid dropwise at 0°C.

    • If oiling occurs, stop addition, seed with a crystal (if available), and scratch the glass.

    • Allow the slurry to stir for 2-4 hours (Ostwald ripening stabilizes the crystal form).

  • Filtration: Filter under inert atmosphere (Nitrogen funnel or glove bag).

  • Washing: Wash with anhydrous ether to remove trace excess acid.

Salt Selection Logic Pathway

If the HCl salt remains persistently hygroscopic despite high purity, the lattice energy is simply too low. You must change the counter-ion.

SaltSelection Start Amine Free Base HCl_Attempt Attempt HCl Salt (1.0 eq, Anhydrous) Start->HCl_Attempt Check_Hygro Hygroscopic? HCl_Attempt->Check_Hygro Stable Stable HCl Salt (Keep) Check_Hygro->Stable No Unstable Deliquescent/Oily Check_Hygro->Unstable Yes CounterIon Switch Counter-Ion Unstable->CounterIon Options 1. Hydrobromide (Similar to HCl) 2. Fumarate (H-Bond Network) 3. Tosylate (Lipophilic) CounterIon->Options

Caption: Workflow for determining if an HCl salt is viable or if counter-ion switching is necessary.

Module 4: Handling & Storage FAQs

Q: Why did my salt melt while I was filtering it? A: This is likely Point Deliquescence . As air is pulled through the funnel, it brings a constant stream of moisture. The salt absorbs it, lowers its melting point (acting as a solvent), and dissolves.

  • Fix: Use a Schlenk frit or cover the funnel with a rubber dam/latex sheet immediately after pouring. Never pull air through a hygroscopic cake for extended periods.

Q: Can I dry my HCl salt in a vacuum oven at 50°C? A: Yes, but with a caveat. If the salt is a hydrate, you might collapse the lattice, creating an amorphous (and even more hygroscopic) phase.

  • Fix: Use P₂O₅ (Phosphorus Pentoxide) or KOH pellets in the vacuum chamber. KOH is particularly useful for HCl salts as it neutralizes any acidic fumes that desorb, preventing corrosion of the pump and "micro-climate" acidity around the sample.

Q: My elemental analysis (CHN) is off on the Carbon %. A: Hygroscopic salts absorb water rapidly during the weighing process for analysis.

  • Fix: Dry the sample immediately before sealing the tin capsule. Request the analyst to handle the sample in a glovebox or calculate the theoretical values based on a monohydrate or hemi-hydrate to see if it matches the data.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and hygroscopicity mechanisms).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Organic Salts. In Crystallization of Organic Compounds. (Discusses the impact of impurities on Critical Relative Humidity).

  • Van Campen, L., et al. (1983). Hygroscopicity of Pharmaceutical Solids. Journal of Pharmaceutical Sciences. (Fundamental physics of moisture uptake).

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standards for humidity testing).

Sources

Optimization

Solvent selection for recrystallization of amine salts

Status: Operational | Tier: Advanced Technical Support Subject: Solvent Selection & Troubleshooting for Amine Salts Assigned Specialist: Senior Application Scientist, Process Development Mission Statement Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Subject: Solvent Selection & Troubleshooting for Amine Salts Assigned Specialist: Senior Application Scientist, Process Development

Mission Statement

Welcome to the Crystallization Support Hub. You are likely here because your amine salt is refusing to behave—it is either oiling out, forming solvates, or remaining stubbornly dissolved. This guide moves beyond basic "trial and error" by applying thermodynamic principles to solvent selection. We treat crystallization not as an art, but as a controllable engineering process governed by solubility curves and metastable zone widths (MSZW).

Module 1: The Solvent Matrix (FAQ)

Q: Why does my amine salt dissolve in everything or nothing? A: Amine salts occupy a difficult "polarity middle ground." The ionic bond requires high dielectric solvents to dissociate, but the organic backbone requires lipophilic interaction.

  • The Trap: Using a single solvent often fails. Water/Methanol are often "too good" (high solubility even at

    
    ), while Ethyl Acetate/Heptane are "too poor" (zero solubility).
    
  • The Fix: You almost always need a Binary Solvent System . You must balance the Dielectric Constant (

    
    )  of the mixture.
    

Q: How do I calculate the right solvent mixture? A: Aim for a target dielectric constant (


) between 10 and 20  for most amine salts.
Use the linear approximation for a mixture of Solvent A and Solvent B:


(Where

is the volume fraction).

Reference Data: Solvent Dielectric Constants (


) at 

Solvent RoleSolvent

(approx)
Interaction Type
Dissolver (Good) Water80.1H-bond Donor/Acceptor
Dissolver (Good) Methanol32.7H-bond Donor/Acceptor
Dissolver (Good) Ethanol24.5H-bond Donor/Acceptor
Intermediate Acetone20.7Dipole-Dipole
Intermediate IPA (2-Propanol)17.9H-bond Donor/Acceptor
Anti-Solvent (Bad) Ethyl Acetate6.0Weak Dipole
Anti-Solvent (Bad) TBME (MTBE)2.6Weak Dipole
Anti-Solvent (Bad) Toluene2.4Pi-Stacking
Anti-Solvent (Bad) Heptane1.9Van der Waals

Q: My salt is hygroscopic. What solvents should I avoid? A: Avoid Methanol and Water. Methanol is notorious for forming solvates or absorbing atmospheric moisture, leading to "gooey" filtration cakes.

  • Recommendation: Switch to Ethanol/Ethyl Acetate or IPA/IPAc (Isopropyl Acetate) . These systems are less hygroscopic and easier to dry.

Module 2: Troubleshooting "Oiling Out"

Issue: The solution turns cloudy/milky, and a viscous oil settles at the bottom instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary is hit before the solubility curve. The system is thermodynamically driven to separate into a solute-rich liquid phase (oil) and a solute-poor liquid phase rather than nucleating a solid.[1][2]

The Mechanism:

  • Temperature: The temperature is likely above the melting point of the solvated species (which is often lower than the dry solid melting point).[3]

  • Supersaturation: The "crash" is too fast. High supersaturation forces the system into the metastable zone where oiling is favored over nucleation.

The Rescue Protocol (Decision Tree):

OilingOutRescue Start PROBLEM: Oiling Out Detected CheckTemp Check Temperature vs. Solvated Melting Point Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Temp is high Seed Add Seeds at T_cloud - 5°C Reheat->Seed Solution Clear SlowCool Cool at 0.1°C/min Seed->SlowCool ChangeSolvent Change Solvent System (Reduce Polarity Gap) SlowCool->ChangeSolvent Oils out again Success Crystalline Solid SlowCool->Success ChangeSolvent->Reheat New System

Figure 1: Decision logic for rescuing an oiled-out crystallization batch.

Corrective Actions:

  • Seeding is Mandatory: You must provide a template for the lattice. Add seeds (0.5 - 1 wt%) just above the temperature where oiling occurred previously.

  • Reduce the "Gap": If using MeOH/Heptane (huge polarity difference), oiling is almost guaranteed. Switch to EtOH/Heptane or IPA/TBME . The closer the boiling points and polarities, the smoother the transition.

Module 3: Experimental Protocols
Protocol A: The "Hot-to-Cold" Anti-Solvent Addition

Best for: Standard amine salts (HCl, Tosylates).

  • Dissolution: Dissolve 1.0 g of amine salt in the minimum amount of "Good Solvent" (e.g., Methanol) at near-reflux.

  • Filtration: Perform a hot filtration (0.45 µm PTFE syringe filter) to remove dust (nucleation sites).

  • Initial Cloud Point: While keeping the solution hot (but not boiling), dropwise add the "Anti-Solvent" (e.g., TBME) until a faint, persistent turbidity appears.

  • The "Back-Off": Add 1-2 drops of the Good Solvent to just clear the turbidity. The solution is now saturated.[4]

  • Seeding: Allow to cool to

    
    . Add a tiny amount of seed crystal.
    
  • Controlled Cooling: Wrap the vial in cotton/foil (insulation) to ensure slow cooling to Room Temp (RT) over 2-3 hours.

  • Harvest: If crystals form, cool to

    
     for 1 hour, then filter.
    
Protocol B: Vapor Diffusion

Best for: Milligram-scale, precious material, or salts prone to decomposition.

  • Inner Vial: Dissolve the amine salt in a small open vial using a high-solubility solvent (e.g., Methanol).

  • Outer Chamber: Place the small vial inside a larger jar containing the anti-solvent (e.g., Et2O or Pentane).

  • Equilibrium: Cap the outer jar tightly.

  • Mechanism: The volatile anti-solvent vapors will slowly diffuse into the inner vial, gently lowering the solubility without thermal shock.

  • Timeline: Leave undisturbed for 2-7 days.

Module 4: Salt-Specific Nuances
Salt TypeRecommended Solvent SystemNotes
Hydrochloride (HCl) MeOH / Et2O or EtOH / EtOAcVery robust. Often crystallizes too fast (traps impurities).
Acetate Toluene / HexaneAcetates are often lipophilic. Avoid alcohols if esterification is a risk.
Tosylate / Mesylate Acetone / Water or MeCN / MTBEHigh MW salts. Good for increasing melting points.
Tartrate / Maleate Ethanol / Water (95:5)Great for chiral resolution. Water is often needed to stabilize the lattice.
Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the initial solvent system based on solubility tests.

SolventSelection Input Amine Salt Sample Test1 Soluble in Hot EtOAc? Input->Test1 Result1_Yes Cool to RT Test1->Result1_Yes Yes Result1_No Try Ethanol (Hot) Test1->Result1_No No Final Optimize Cooling Profile Result1_Yes->Final Test2 Soluble in Hot EtOH? Result1_No->Test2 Result2_Yes Add Anti-Solvent (EtOAc or Heptane) Test2->Result2_Yes Yes Result2_No Try Methanol or Water Test2->Result2_No No (Too Polar) Result2_Yes->Final Result2_No->Final Use H2O/MeOH

Figure 2: Logical flow for initial solvent screening based on polarity.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for process chemistry solvent selection).
  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

  • Mettler Toledo. (2024). Oiling Out in Crystallization. Technical Whitepaper.

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Predicted 1H NMR Spectrum of 1-(Ethylsulfanyl)propan-2-ylamine

An In-Depth Guide to the 1H NMR Spectrum Analysis of 1-(Ethylsulfanyl)propan-2-ylamine In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is par...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 1-(Ethylsulfanyl)propan-2-ylamine

In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(Ethylsulfanyl)propan-2-ylamine, a molecule featuring both a primary amine and a thioether moiety.

This document moves beyond a simple spectral interpretation. It is designed as a comparative guide for researchers and scientists, contextualizing the spectral features of the target molecule against simpler, related structures. By dissecting the influence of each functional group, we will explain the causality behind the observed chemical shifts and coupling patterns, providing a robust framework for analyzing similar aminothioether compounds.

A precise analysis begins with a prediction of the expected spectrum based on fundamental NMR principles and established data for similar functional groups. The structure of 1-(Ethylsulfanyl)propan-2-ylamine is shown below, with each unique proton environment distinctly labeled.

Chemical Structure of 1-(Ethylsulfanyl)propan-2-ylamine with proton labels

Figure 1. Structure of 1-(Ethylsulfanyl)propan-2-ylamine with non-equivalent protons labeled (a-f).

Based on the electronic environments, we can predict the characteristics of each signal. The electronegative nitrogen and sulfur atoms will deshield adjacent protons, shifting their signals downfield.

LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Partner(s)
a -NH21.0 - 2.5Broad Singlet (br s)2H- (Exchanges)
b -CH(NH2)-2.8 - 3.2Multiplet (m)1Hc, d
c -CH3 (on chiral center)1.0 - 1.2Doublet (d)3Hb
d -S-CH2-CH-2.5 - 2.7Multiplet (m) or Doublet of Doublets (dd)2Hb, e
e -S-CH2-CH32.4 - 2.6Quartet (q)2Hf
f -S-CH2-CH31.2 - 1.4Triplet (t)3He

Rationale for Predictions:

  • Amine Protons (a): Protons on nitrogen atoms are labile and undergo rapid chemical exchange, which averages out their coupling to adjacent protons.[1][2] Their chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing as a broad singlet in the 0.5-5.0 ppm range.[1][3]

  • Methine Proton (b): This proton is attached to a carbon bearing the electron-withdrawing amine group, shifting it downfield to the ~2.8-3.2 ppm region.[3] It is coupled to both the adjacent methyl (c) and methylene (d) protons, resulting in a complex multiplet.

  • Methyl Protons (c): These protons are on a standard alkyl group and are expected to appear around 1.0-1.2 ppm. They are coupled only to the methine proton (b), giving a clean doublet.

  • Methylene Protons (d): Attached to the carbon adjacent to the sulfur atom, these protons are deshielded to the ~2.5-2.7 ppm range.[4] Proximity to the chiral center (the carbon with the -NH2 group) makes these two protons diastereotopic, meaning they are chemically non-equivalent and may couple to each other as well as to proton (b), potentially resulting in a complex multiplet.

  • Ethyl Sulfanyl Protons (e, f): This is a classic ethyl group pattern. The methylene protons (e) are adjacent to the deshielding sulfur atom and appear as a quartet around 2.4-2.6 ppm due to coupling with the three methyl protons (f).[4] The terminal methyl protons (f) are further from the heteroatom and appear as a triplet around 1.2-1.4 ppm.[4]

Comparative Spectral Analysis

To truly understand the spectrum, we compare it with simpler molecules that contain the key functional groups.

Comparison with a Primary Amine: Propan-2-ylamine

Propan-2-ylamine (isopropylamine) provides a baseline for the aminopropane portion of our target molecule.

  • -CH(NH2)- Proton: In propan-2-ylamine, this proton signal is a septet due to coupling with the six equivalent protons of the two methyl groups.[5] In our target molecule, this signal (b) is a more complex multiplet because it couples to two non-equivalent groups: a methyl group (c) and a methylene group (d).

  • -CH3 Protons: The methyl protons in propan-2-ylamine appear as a doublet, similar to signal (c) in our target molecule.[5]

Comparison with a Thioether: Diethyl Sulfide

Diethyl sulfide provides the spectral signature for the ethylsulfanyl group.

  • -S-CH2- Protons: The chemical shift of the methylene protons in diethyl sulfide is around 2.5 ppm. This strongly supports our prediction for the methylene protons (d and e) in 1-(Ethylsulfanyl)propan-2-ylamine, which are both adjacent to the sulfur atom.

  • -CH3 Protons: The terminal methyl group in diethyl sulfide appears as a triplet around 1.2 ppm, which is consistent with our prediction for signal (f).

CompoundGroupChemical Shift (δ, ppm)MultiplicityKey Influence
1-(Ethylsulfanyl)propan-2-ylamine -CH(NH2)- ~2.8 - 3.2 Multiplet Deshielding by Nitrogen
Propan-2-ylamine-CH(NH2)-~2.7 - 3.0SeptetDeshielding by Nitrogen
1-(Ethylsulfanyl)propan-2-ylamine -S-CH2- ~2.5 - 2.7 Multiplet Deshielding by Sulfur
Diethyl Sulfide-S-CH2-~2.5QuartetDeshielding by Sulfur

This comparative approach validates our predictions and demonstrates how the final spectrum is a composite of the electronic effects of its constituent parts.

Workflow for Spectral Analysis

The logical flow for analyzing an unknown sample suspected to be 1-(Ethylsulfanyl)propan-2-ylamine involves a series of systematic steps from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation prep Dissolve Sample in CDCl3 with 0.1% TMS acq Acquire 1H NMR Spectrum (e.g., 400 MHz) prep->acq Standard Sample d2o_prep Prepare parallel sample for D2O shake d2o_acq Acquire spectrum of D2O-exchanged sample d2o_prep->d2o_acq D2O Sample chem_shift 1. Analyze Chemical Shifts (Identify functional groups) acq->chem_shift Process Data d2o_comp 4. Compare with D2O Spectrum (Confirm -NH2 signal) d2o_acq->d2o_comp integration 2. Analyze Integration (Determine proton ratios) chem_shift->integration splitting 3. Analyze Splitting Patterns (Determine neighboring protons) integration->splitting splitting->d2o_comp assign Assign all signals to specific protons d2o_comp->assign confirm Confirm Structure of 1-(Ethylsulfanyl)propan-2-ylamine assign->confirm

Caption: Workflow for the 1H NMR analysis of 1-(Ethylsulfanyl)propan-2-ylamine.

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols should be employed.

Protocol 1: Standard 1H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(Ethylsulfanyl)propan-2-ylamine.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard, relatively inert solvent for many organic molecules.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.0 ppm.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Acquisition (Example on a 400 MHz instrument):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set acquisition parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16 to 64 (to improve signal-to-noise ratio)

      • Relaxation Delay (d1): 5 seconds (to allow for full proton relaxation between pulses, ensuring accurate integration).[7]

    • Acquire the Free Induction Decay (FID) and process the data using a Fourier transform, followed by phase and baseline correction.

Protocol 2: The D₂O Shake Experiment for Amine Proton Confirmation

The definitive method for identifying exchangeable protons (like those in an amine group) is a "D₂O shake."

  • Procedure:

    • After acquiring the initial spectrum (as per Protocol 1), remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 30 seconds to facilitate the exchange of the -NH₂ protons with deuterium.

    • Allow the layers to settle (if they form).

  • Re-acquisition:

    • Re-insert the tube into the spectrometer. It is advisable to re-shim the instrument as the sample composition has changed slightly.

    • Acquire a new 1H NMR spectrum using the same parameters as before.

  • Analysis:

    • Compare the two spectra. The broad singlet signal previously assigned to the -NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum.[1][2] This provides unequivocal evidence for the presence and location of the amine protons.

Advanced Interpretation: Spin-Spin Coupling

The connectivity of the molecule's carbon skeleton is determined by analyzing spin-spin coupling. The n+1 rule is a foundational principle, stating that a signal for a set of protons will be split into n+1 lines by n equivalent neighboring protons.[2]

The coupling relationships in 1-(Ethylsulfanyl)propan-2-ylamine are visualized below.

Caption: Spin-spin coupling network in 1-(Ethylsulfanyl)propan-2-ylamine.

  • Vicinal Coupling (3-bond, ³J): This is the most common type of coupling observed. For aliphatic chains like this one, the coupling constant (³J) is typically in the range of 6-8 Hz.[8]

    • Jbc: The coupling between the methine proton (b) and the methyl protons (c) will split signal c into a doublet and contribute to the multiplicity of signal b .

    • Jbd: The coupling between the methine proton (b) and the methylene protons (d) will contribute to the multiplicity of both signals.

    • Jef: The coupling between the ethyl methylene (e) and methyl (f) protons will split signal e into a quartet and signal f into a triplet.

  • Geminal Coupling (2-bond, ²J): As noted earlier, the methylene protons at position d are diastereotopic. This means they can couple to each other, with a typical ²J value of -10 to -15 Hz.[8] This, combined with the vicinal coupling to proton b , is what can make the signal for d a complex multiplet, often a doublet of doublets if the resolution is sufficient.

By carefully measuring the coupling constants from the spectrum, a researcher can confidently piece together these fragments to confirm the overall molecular structure.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • University of Regensburg. B18OA1 1H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. H NMR spectra of propan-2-amine. [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of propylamine. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of N-Methyl vs. N-Ethyl Amino Sulfides for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of functional groups is a cornerstone of molecular design and synthesis. Among the vast array of chemical entities, amino sulfides, which f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the nuanced reactivity of functional groups is a cornerstone of molecular design and synthesis. Among the vast array of chemical entities, amino sulfides, which feature a nitrogen atom directly bonded to a sulfur atom, represent a critical class of compounds. The substitution on the nitrogen atom, even with seemingly similar alkyl groups, can profoundly influence the molecule's stability, nucleophilicity, and susceptibility to various chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of N-methyl and N-ethyl amino sulfides, supported by experimental insights and theoretical principles, to empower researchers in making informed decisions for their synthetic strategies.

Fundamental Properties: Unpacking the Electronic and Steric Landscape

The reactivity of N-methyl and N-ethyl amino sulfides is primarily governed by a delicate interplay of electronic and steric effects imparted by the respective alkyl groups attached to the nitrogen atom.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, with its additional methylene unit, is a slightly stronger electron-donating group compared to the methyl group. This increased electron-donating character of the ethyl group enhances the electron density on both the nitrogen and, to a lesser extent, the sulfur atom. Consequently, N-ethyl amino sulfides are expected to exhibit greater nucleophilicity at both the nitrogen and sulfur centers compared to their N-methyl counterparts.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of reactants to the nitrogen and sulfur atoms, potentially slowing down reaction rates, particularly for reactions sensitive to steric hindrance. The balance between the enhanced electronic effects and increased steric hindrance of the ethyl group is a key determinant of the differential reactivity observed between these two classes of compounds. A study on the steric hindrance of various amines demonstrated a significant increase in steric hindrance when moving from a methyl to an ethyl group.[1]

Comparative Reactivity in Key Chemical Transformations

The subtle differences in electronic and steric profiles between N-methyl and N-ethyl amino sulfides manifest in their reactivity towards various chemical transformations. While direct, side-by-side comparative kinetic data for many reactions involving these specific compounds is not extensively documented in publicly available literature, we can infer and discuss their expected reactivity based on established principles of organic chemistry and related studies.

Nucleophilicity and Alkylation Reactions

The nitrogen and sulfur atoms in amino sulfides possess lone pairs of electrons, rendering them nucleophilic. The increased electron density on the nitrogen of N-ethyl amino sulfides, due to the stronger inductive effect of the ethyl group, would suggest enhanced nucleophilicity compared to N-methyl amino sulfides. However, the greater steric bulk of the ethyl group can counteract this electronic advantage.

In alkylation reactions, where an electrophile attacks the nitrogen or sulfur atom, the outcome is a competition between the inherent nucleophilicity of the heteroatom and the steric accessibility of the reaction center. For small electrophiles, the enhanced nucleophilicity of the N-ethyl derivative may lead to faster reaction rates. Conversely, with bulkier electrophiles, the increased steric hindrance around the nitrogen in the N-ethyl derivative could dominate, resulting in slower reaction rates compared to the N-methyl analog.

A study on the methylation of dimethyl-(2-methylthioethyl)amine, a molecule containing both a tertiary amine and a sulfide moiety, revealed that N-methylation is both kinetically and thermodynamically favored over S-methylation.[2] This preference can be attributed to the generally higher nucleophilicity of amines compared to sulfides. While this study does not directly compare N-methyl and N-ethyl derivatives, it highlights the competitive nature of alkylation at nitrogen versus sulfur. In the context of comparing N-methyl and N-ethyl amino sulfides, it is plausible that N-alkylation would be the predominant pathway for both, with the relative rates being dependent on the electrophile's steric demands.

Table 1: Predicted Relative Reactivity in Alkylation Reactions

Alkylating AgentPredicted Reactivity of N-Ethyl vs. N-Methyl Amino SulfideRationale
Small (e.g., Methyl iodide)Potentially fasterEnhanced nucleophilicity of the nitrogen atom may outweigh the minor increase in steric hindrance.
Bulky (e.g., tert-Butyl bromide)Likely slowerIncreased steric hindrance of the ethyl group will significantly impede the approach of the bulky electrophile.
Oxidation Reactions

The sulfur atom in amino sulfides is susceptible to oxidation, typically yielding sulfoxides and subsequently sulfones. The electron-donating nature of the N-alkyl group can influence the ease of oxidation at the sulfur center. The slightly greater electron-donating ability of the ethyl group in N-ethyl amino sulfides would be expected to make the sulfur atom more electron-rich and thus more susceptible to oxidation compared to the N-methyl derivative.

However, the steric hindrance around the sulfur atom also plays a role. The bulkier ethyl group might partially shield the sulfur atom from the oxidant, potentially slowing down the reaction. The overall rate of oxidation will therefore depend on the balance of these opposing effects and the nature of the oxidizing agent. For sterically undemanding oxidants, the electronic effect is likely to dominate, leading to a faster oxidation rate for the N-ethyl amino sulfide.

A kinetic and mechanistic study on the oxidation of various organic sulfides by pyridinium dichromate showed that the reaction rates are influenced by the electronic nature of the substituents on the sulfur atom.[3] While this study did not directly compare N-methyl and N-ethyl amino sulfides, it supports the principle that electron-donating groups can facilitate the oxidation of sulfides.

dot graph Oxidation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Amino_Sulfide [label="N-Alkyl Amino Sulfide\n(R-S-NR'R'')"]; Oxidant1 [label="Oxidant\n(e.g., H₂O₂)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfoxide [label="Sulfoxide\n(R-S(=O)-NR'R'')"]; Oxidant2 [label="Stronger Oxidant\n(e.g., m-CPBA)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfone [label="Sulfone\n(R-S(=O)₂-NR'R'')"];

Amino_Sulfide -> Sulfoxide [label="Oxidation"]; Sulfoxide -> Sulfone [label="Further Oxidation"]; Oxidant1 -> Sulfoxide [style=invis]; Oxidant2 -> Sulfone [style=invis]; } Caption: General pathway for the oxidation of N-alkyl amino sulfides.

N-S Bond Cleavage and Hydrolysis

The nitrogen-sulfur (N-S) bond in amino sulfides can be cleaved under various conditions, including hydrolytic and reductive pathways. The stability of this bond is influenced by the nature of the substituents on both the nitrogen and sulfur atoms.

In the context of hydrolysis, the reaction is often initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water at the sulfur atom. The more basic nitrogen in the N-ethyl derivative (due to the stronger +I effect of the ethyl group) would be more readily protonated, potentially facilitating the initial step of hydrolysis. However, the subsequent nucleophilic attack at the sulfur atom could be more sterically hindered in the N-ethyl derivative. Therefore, the relative rates of hydrolysis are difficult to predict without specific experimental data.

Metabolic studies on N-dealkylation, which involves the cleavage of the N-alkyl bond, have shown that the removal of an ethyl group is generally slower than the removal of a methyl group.[1][2] This is often attributed to the greater steric hindrance of the ethyl group, making it a less favorable substrate for the enzymes involved. While this is an enzymatic process, it provides an indication that the N-ethyl group can be more sterically encumbering in reactions involving the nitrogen center.

Experimental Protocols: A Framework for Comparative Analysis

To definitively compare the reactivity of N-methyl and N-ethyl amino sulfides, a series of controlled experiments are necessary. The following protocols provide a framework for such a comparative study.

General Synthesis of N-Alkyl Amino Sulfides

A common method for the synthesis of N-alkyl amino sulfides involves the reaction of a thiol with an N-chloro-N-alkylamine or via the reaction of a sulfenyl chloride with an N-alkylamine.

Protocol: Synthesis of N-Methyl- and N-Ethyl-N-(phenylthio)aniline

  • Preparation of the N-Alkyl-N-chloroamine: To a solution of N-methylaniline or N-ethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction with Thiophenol: In a separate flask, dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in the same solvent at 0 °C.

  • Coupling: Slowly add the freshly prepared N-alkyl-N-chloroamine solution to the thiophenol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="N-Alkyl-aniline\nThiophenol"]; Step1 [label="N-Chlorination"]; Step2 [label="Thiolate Formation"]; Step3 [label="Coupling Reaction"]; Product [label="N-Alkyl-N-(phenylthio)aniline"];

Start -> Step1; Start -> Step2; Step1 -> Step3; Step2 -> Step3; Step3 -> Product; } Caption: Workflow for the synthesis of N-alkyl amino sulfides.

Comparative Kinetic Study of Oxidation

The relative rates of oxidation can be determined by monitoring the disappearance of the starting amino sulfide or the appearance of the sulfoxide product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Kinetic Analysis of Oxidation

  • Reaction Setup: Prepare stock solutions of the N-methyl and N-ethyl amino sulfides and the oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Initiation of Reaction: In a temperature-controlled reaction vessel, mix the amino sulfide solution with the oxidant solution to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a solution of sodium sulfite to consume the excess oxidant).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining starting material and the formed product.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the initial reaction rate. Compare the rates obtained for the N-methyl and N-ethyl derivatives under identical conditions.

Conclusion and Future Perspectives

The choice between an N-methyl and an N-ethyl amino sulfide in a synthetic or drug development program can have significant consequences for the reactivity and properties of the final molecule. While the ethyl group offers the potential for enhanced nucleophilicity due to its stronger electron-donating nature, this is often tempered by its greater steric bulk.

  • For reactions where nucleophilicity is paramount and the electrophile is small, N-ethyl amino sulfides may offer a reactivity advantage.

  • Conversely, in sterically demanding transformations, the less hindered N-methyl amino sulfides are likely to react more readily.

The lack of direct, quantitative comparative data in the literature underscores the need for further experimental investigation in this area. The protocols outlined in this guide provide a starting point for researchers to generate this valuable data, enabling a more precise understanding of the structure-reactivity relationships in this important class of compounds. Such knowledge will undoubtedly facilitate the rational design of molecules with tailored properties for a wide range of applications, from novel therapeutics to advanced materials.

References

  • Goralski, C. T., & Wipke, W. T. (2000). Steric Effects in Organic Chemistry. In Comprehensive Organic Chemistry II (Vol. 1, pp. 63-102). Elsevier.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Block, E. (1992). The organosulfur chemistry of the genus Allium and its importance to the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178.
  • Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65-181.
  • Gupton, J. T. (1987). The chemistry of N-halo compounds. Chemistry of Functional Groups, Supplement D: The Chemistry of Halides, Pseudo-halides and Azides, 1, 599-658.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC. Retrieved from [Link][1]

  • Metabolic N-Dealkylation and N-Oxidation. (2021). Encyclopedia MDPI. Retrieved from [Link][2]

  • Oxidation of some Organic Sulfides by Pyridinium Dichromate: A Kinetic & Mechanistic Approach. (n.d.). JETIR.org. Retrieved from [Link][3]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link][1]

  • Studies in sulfur-nitrogen nucleophilicity. (n.d.). ResearchGate. Retrieved from [Link][2]

Sources

Comparative

A Comparative Analysis of 1-(Ethylsulfanyl)propan-2-ylamine and its Sulfoxide Analog: Physicochemical, Biological, and Metabolic Profiles

This guide provides a detailed comparative analysis of 1-(Ethylsulfanyl)propan-2-ylamine and its corresponding sulfoxide, 1-(Ethylsulfinyl)propan-2-ylamine. In drug discovery and development, the oxidation state of a sul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(Ethylsulfanyl)propan-2-ylamine and its corresponding sulfoxide, 1-(Ethylsulfinyl)propan-2-ylamine. In drug discovery and development, the oxidation state of a sulfur atom can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This document serves as a technical resource for researchers, offering both theoretical insights and practical experimental protocols to evaluate such structural analogs.

Introduction: The Significance of the Sulfide-Sulfoxide Switch

1-(Ethylsulfanyl)propan-2-ylamine is a primary aliphatic amine containing a thioether (sulfide) moiety. Its sulfoxide analog is formed by the oxidation of the sulfur atom. This seemingly minor modification—the addition of a single oxygen atom—introduces significant changes to the molecule's electronics, polarity, and stereochemistry, which can have cascading effects on its behavior as a potential therapeutic agent. The metabolic interconnection between sulfides and sulfoxides is a critical consideration, as one can be a metabolite or a prodrug of the other.[1] This guide will dissect these differences through a structured comparison of their properties and provide actionable experimental workflows.

Caption: Chemical structures of the sulfide and sulfoxide analogs.

Comparative Physicochemical Properties

The oxidation of a sulfide to a sulfoxide dramatically alters the molecule's physical and chemical characteristics. The introduction of the polar sulfoxide bond (S=O) is the primary driver of these changes.[2][3]

Key Differentiators:

  • Polarity and Solubility: The S=O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the sulfur.[3] This significantly increases the overall molecular polarity compared to the less polar C-S-C bond of the sulfide. Consequently, the sulfoxide analog is expected to have higher aqueous solubility and lower solubility in nonpolar organic solvents. Sulfones, the next oxidation state, are generally even more soluble in polar solvents.[4]

  • Lipophilicity (LogP): Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. Due to its increased polarity, the sulfoxide will have a lower LogP value than its sulfide counterpart, indicating it is more hydrophilic.

  • Acidity/Basicity (pKa): The primary amine group confers basic properties to both molecules. However, the electron-withdrawing nature of the sulfoxide group can slightly decrease the electron density on the nitrogen atom, potentially making the amine in the sulfoxide analog slightly less basic (a lower pKa) than in the sulfide.

  • Chirality: While 1-(Ethylsulfanyl)propan-2-ylamine has one chiral center at the second carbon of the propane chain, its sulfoxide analog possesses an additional chiral center at the sulfur atom.[5] The sulfur atom in the sulfoxide has a trigonal pyramidal geometry with a lone pair of electrons, making it a stable stereocenter.[5] This results in the existence of diastereomers, which may have different biological activities and metabolic profiles.

Property1-(Ethylsulfanyl)propan-2-ylamine (Sulfide)1-(Ethylsulfinyl)propan-2-ylamine (Sulfoxide)Rationale for Difference
Molecular Formula C₅H₁₃NSC₅H₁₃NOSAddition of one oxygen atom.
Molecular Weight 119.23 g/mol 135.23 g/mol Addition of one oxygen atom.
Polarity LowerHigherThe S=O bond is highly polar compared to the C-S-C linkage.[3]
Predicted LogP HigherLowerIncreased polarity leads to greater hydrophilicity.
Aqueous Solubility LowerHigherEnhanced hydrogen bonding potential and polarity.[4]
Chiral Centers 1 (at C2)2 (at C2 and Sulfur)The sulfoxide group is a stable stereocenter.[5]
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)The oxygen of the sulfoxide group acts as an H-bond acceptor.

Synthesis and Experimental Evaluation Workflow

A direct comparison requires the synthesis and isolation of both compounds. The sulfoxide is readily prepared by the controlled oxidation of the parent sulfide.

G cluster_synthesis Synthesis & Characterization cluster_analysis Comparative Analysis Start Start with 1-(Ethylsulfanyl)propan-2-ylamine Oxidation Controlled Oxidation (Protocol 1) Start->Oxidation Purification Chromatographic Purification Oxidation->Purification Characterization Structure Confirmation (NMR, MS, IR) Purification->Characterization PhysChem Physicochemical Profiling (LogP, pKa, Solubility) (Protocol 2) Characterization->PhysChem BioAssay Biological Activity Assays (e.g., Target Binding, Cell Viability) PhysChem->BioAssay Metabolism Metabolic Stability Assay (Protocol 3) BioAssay->Metabolism Result Comparative Data & Lead Selection Metabolism->Result

Caption: Experimental workflow for the comparative evaluation of sulfide and sulfoxide analogs.

Experimental Protocol 1: Synthesis of 1-(Ethylsulfinyl)propan-2-ylamine

This protocol describes a common method for the selective oxidation of a sulfide to a sulfoxide using hydrogen peroxide as a "green" oxidant.[6]

Causality: The choice of hydrogen peroxide in acetic acid provides a mild and selective oxidizing system. Over-oxidation to the sulfone is a common side reaction, so controlling the stoichiometry (equivalents of H₂O₂) and temperature is critical to maximizing the yield of the desired sulfoxide.[6]

Methodology:

  • Dissolution: Dissolve 1-(Ethylsulfanyl)propan-2-ylamine (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of sulfide) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfide is consumed (typically 2-4 hours).

  • Quenching & Neutralization: Carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Once the peroxide is quenched (test with starch-iodide paper), slowly neutralize the solution to pH ~8-9 with a cold 4M aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 1-(Ethylsulfinyl)propan-2-ylamine.

Metabolic Profile and Interconversion

The sulfur atom in drug candidates is a common site for metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] Sulfides are readily oxidized to sulfoxides, and this reaction can sometimes be reversible. The sulfoxide can be further oxidized to a sulfone, which is typically a more stable and often inactive metabolite.[5][7]

MetabolicPathway Sulfide Sulfide (Parent Compound) Sulfoxide Sulfoxide (Metabolite) Sulfide->Sulfoxide Oxidation (CYPs) Sulfoxide->Sulfide Reduction Sulfone Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Oxidation (CYPs)

Caption: Metabolic pathway showing the oxidation of the sulfide to sulfoxide and sulfone.

Understanding the metabolic stability of each analog is crucial. A compound that is rapidly metabolized may have a short half-life and poor bioavailability.

Experimental Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. This assay provides a reliable in vitro model to predict the intrinsic clearance of a compound. The inclusion of NADPH is essential as it is the cofactor required for CYP enzyme activity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (sulfide or sulfoxide) in a suitable organic solvent (e.g., DMSO) at 10 mM.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation: Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.

Impact on Biological Activity

The choice between a sulfide and a sulfoxide can be a pivotal decision in lead optimization. There is no universal rule; the optimal oxidation state is target- and context-dependent.

  • Sulfide as the Active Species: In some cases, the sulfide may be the more potent compound, and the sulfoxide is a less active metabolite. For example, a study on combretastatin A-4 analogs found that the sulfide version was highly active as an inhibitor of tubulin polymerization, suggesting it was a promising lead compound.[8]

  • Sulfoxide as the Active Species: In other instances, the sulfoxide is the more active form. A famous example is the proton pump inhibitor esomeprazole, which is a single enantiomer of the sulfoxide omeprazole. The sulfoxide moiety is crucial for its mechanism of action.[9]

  • Impact on Selectivity and Off-Target Effects: The different steric and electronic profiles of the two analogs can lead to altered binding affinities for the primary target and off-target proteins, potentially improving the therapeutic window.

Conclusion

The conversion of 1-(Ethylsulfanyl)propan-2-ylamine to its sulfoxide analog is a fundamental transformation that significantly impacts every aspect of its drug-like potential. The sulfoxide is more polar, more water-soluble, and possesses an additional chiral center. These changes directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

For researchers, the decision to advance a sulfide or a sulfoxide should be data-driven. The experimental workflows provided in this guide offer a framework for generating the necessary comparative data on synthesis, physicochemical properties, and metabolic stability. A head-to-head comparison is essential to determine which analog possesses the superior overall profile for a given therapeutic application.

References

  • Grogan, G. The asymmetric oxidation of sulfides to sulfoxides can be accomplished in quantitative yield and with excellent enanti.
  • Vicente, J. B., & Navas-Carrillo, D. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Antioxidants, 9(10), 957. [Link]

  • Gryko, D., & Piechowska, J. (2022). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules, 27(11), 3403. [Link]

  • Rydberg, P., & Olsen, L. (2010). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Journal of Chemical Theory and Computation, 6(8), 2530-2540. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115660793, 1-ethylsulfanyl-N-(furan-2-ylmethyl)propan-2-amine. PubChem. [Link]

  • White, J. (2024, January 17). Sulfone vs. Sulfoxide: What's the Difference?. Difference Wiki. [Link]

  • Mpourmpokis, A., Tzirakis, M. D., & Orfanopoulos, M. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(10), 4108-4118. [Link]

  • The Editors of Encyclopaedia Britannica. (2026, January 29). Organosulfur compound. Britannica. [Link]

  • Karunakaran, C., & Suresh, S. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 549-555. [Link]

  • Sławiński, J. (2019). Interconnection of sulfides and sulfoxides in medicinal chemistry. Archiv der Pharmazie, 352(1-2), e1800232. [Link]

  • Fiveable. (2025, August 15). Sulfoxide Definition. Fiveable Organic Chemistry. [Link]

  • Chemistry Learner. (2025, October 11). Sulfoxide: Formula, Structure, Preparations, and Reactions. Chemistry Learner. [Link]

  • Pettit, G. R., et al. (2009). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry, 17(12), 4216-4220. [Link]

  • Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. [Link]

Sources

Safety & Regulatory Compliance

Safety

[1-(Ethylsulfanyl)propan-2-yl](methyl)amine proper disposal procedures

[1] Executive Summary: Immediate Action Required amine presents a dual-hazard profile: it is a corrosive secondary amine and a stench-producing thioether (sulfide) . Improper disposal can result in severe laboratory cont...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Required

amine presents a dual-hazard profile: it is a corrosive secondary amine and a stench-producing thioether (sulfide) . Improper disposal can result in severe laboratory contamination (persistent malodors), regulatory fines, and dangerous exothermic reactions.

The Golden Rules of Disposal:

  • NEVER pour down the drain.

  • NEVER mix with oxidizers (e.g., Nitric Acid, concentrated Bleach) in bulk—risk of explosion or toxic chloramine generation.

  • ALWAYS segregate into a dedicated "Stench/Thiol" waste stream.

  • ALWAYS double-contain using heat-sealed bags or secondary overpacks.

Chemical Profile & Waste Classification

Understanding the functional groups is critical for assigning the correct waste codes and preventing incompatible mixtures.

FeatureChemical CharacteristicDisposal Implication
Functional Group A Secondary Amine (-NH-CH3)Basic (pH > 7). Corrosive. Incompatible with acids and oxidizers.[1]
Functional Group B Thioether/Sulfide (-S-Ethyl)High Stench Potency. Reducing agent. Forms sulfoxides/sulfones upon oxidation.
Physical State Liquid (likely volatile)Flammable/Combustible. Vapor pressure requires gas-tight sealing.
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)Must be labeled as "Flammable, Corrosive, Toxic."
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (Bench Level)

Objective: Secure the chemical for transport to the central waste facility without releasing odors.

A. For Bulk Liquid (Leftover Reagent):

  • Do Not Neutralize: Do not attempt to chemically neutralize bulk quantities (>10 mL) on the bench. The heat of reaction (exotherm) can vaporize the sulfide, releasing a stench cloud.

  • Primary Container: Transfer liquid into a chemically resistant HDPE or glass bottle with a Teflon-lined cap . Ensure the threads are clean.

  • Tape Seal: Wrap the cap junction tightly with electrical tape or Parafilm to prevent vibrational loosening.

  • Secondary Containment: Place the bottle inside a heavy-duty Ziploc bag or a heat-sealable plastic bag. Add a small amount of activated carbon or vermiculite into this outer bag to absorb fugitive odors.

B. For Empty Glassware & Trace Residue: Objective: Decontaminate glassware before it leaves the fume hood.

  • Solvent Rinse: Rinse glassware with a small volume of acetone or ethanol. Collect this rinse and add it to the Bulk Liquid waste container described above.

  • Oxidative Decontamination (The "Bleach" Step):

    • Warning: Do not mix bleach with the bulk amine (risk of chloramines). Use this only for traces on glassware.

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach).

    • Submerge the rinsed glassware for 24 hours in the fume hood.[2] The hypochlorite oxidizes the sulfur (killing the smell).

    • Rinse with water; the glassware is now safe for standard washing.

Phase 2: Waste Stream Segregation

Do not mix this chemical with "General Organic Solvents." You must create or utilize a specific stream to prevent cross-contamination of 55-gallon drums.

  • Correct Stream: "High Odor / Thiol / Sulfide Waste"

  • Destruction Method: High-temperature incineration with scrubber systems (to capture SOx and NOx gases).

Phase 3: Labeling & Hand-off

Attach a hazardous waste tag with the following specifics:

  • Chemical Name: amine

  • Hazards: Flammable, Corrosive, STENCH .

  • Note to EHS: "Contains organic sulfides. Do not bulk with oxidizers."

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for handling this specific compound, ensuring separation of bulk waste from glassware decontamination.

DisposalWorkflow Start Waste Generation: [1-(Ethylsulfanyl)propan-2-yl](methyl)amine Decision Is it Bulk Liquid or Trace Residue? Start->Decision Bulk Bulk Liquid (>1 mL) Decision->Bulk Bulk Trace Trace / Glassware Decision->Trace Glassware Container Primary: Glass/HDPE + Teflon Cap Secondary: Heat-Sealed Bag w/ Carbon Bulk->Container Label Label: 'Flammable, Corrosive, STENCH' Do NOT Mix with Oxidizers Container->Label Incinerate Disposal: High-Temp Incineration (Segregated Stream) Label->Incinerate Rinse Step 1: Solvent Rinse (Acetone/EtOH) Trace->Rinse Rinse->Container Add Rinsate to Bulk Bath Step 2: Soak in 10% Bleach (24hrs) (Oxidizes Sulfides) Rinse->Bath Wash Step 3: Standard Lab Wash Bath->Wash

Caption: Operational workflow distinguishing between bulk chemical segregation and glassware decontamination to prevent odor release and chemical incompatibility.

Emergency Contingencies

Scenario A: Spillage in the Fume Hood

  • Keep Hood On: Do not lower the sash fully; maintain airflow.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize Odor: If safe, spray the absorbent pad (not the liquid pool directly) with a dilute bleach solution to mitigate the stench during cleanup.

  • Bag: Double-bag the waste immediately.

Scenario B: Spillage Outside the Hood (Evacuation)

  • Evacuate: The stench will likely cause panic or nausea. Evacuate the immediate lab zone.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Contact EHS: Report a "Mercaptan-like spill." Professional respiratory protection (SCBA or organic vapor cartridges) is required for cleanup.

Scientific Rationale & Incompatibilities

Why Segregation is Non-Negotiable:

  • The Oxidizer Risk: Mixing this amine-sulfide with strong oxidizers (e.g., Nitric Acid waste) is chemically dangerous. Sulfides react violently with oxidizers to form sulfoxides and sulfones [1]. Simultaneously, amines can form nitramines or chloramines (if mixed with bleach), which are toxic and explosive.

  • The "Stench" Mechanism: The human nose can detect organic sulfides at parts per billion (ppb) levels. Standard waste drums are not gas-tight. If this chemical is added to a general solvent drum, the drum will "breathe" due to temperature changes, leaking malodors that can trigger false natural gas alarms in the facility [2].

Why Incineration? Biological treatment plants often fail to degrade complex thio-amines efficiently. High-temperature incineration (>1000°C) ensures the complete breakage of the C-S and C-N bonds, converting them into SO2 and NOx, which are then captured by industrial scrubbers [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(Ethylsulfanyl)propan-2-yl](methyl)amine
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[1-(Ethylsulfanyl)propan-2-yl](methyl)amine
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